2-Benzyl-5-bromo-1,3-benzoxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-5-bromo-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-11-6-7-13-12(9-11)16-14(17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXLJAZFGSWIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650834 | |
| Record name | 2-Benzyl-5-bromo-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-41-4 | |
| Record name | 2-Benzyl-5-bromo-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: 2-Benzyl-5-bromo-1,3-benzoxazole
Topic: 2-Benzyl-5-bromo-1,3-benzoxazole (CAS 915921-41-4) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.
CAS Registry Number: 915921-41-4[1][2]
Executive Summary
In the landscape of heterocyclic pharmacophores, This compound serves as a critical "privileged scaffold" intermediate. While often categorized merely as a building block (BB-4010242), its structural utility lies in the orthogonal reactivity of its 5-bromo position (amenable to palladium-catalyzed cross-couplings) and the 2-benzyl moiety (providing lipophilic contacts or sites for benzylic oxidation).
This guide synthesizes the physicochemical profile, robust synthesis protocols, and strategic applications of this compound in drug development, specifically targeting kinase inhibition and antimicrobial research.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
Understanding the physical baseline is prerequisite to successful formulation and reaction planning.
| Property | Value | Context for Application |
| CAS Number | 915921-41-4 | Unique Identifier |
| Molecular Formula | C₁₄H₁₀BrNO | -- |
| Molecular Weight | 288.14 g/mol | Fragment-based drug design (FBDD) compliant (<300) |
| LogP (Predicted) | ~4.18 | High lipophilicity; requires polar solvents (DMF, DMSO) for assays |
| H-Bond Acceptors | 2 (N, O) | Interaction points for active site binding |
| Rotatable Bonds | 2 | Low entropic penalty upon binding |
| Appearance | Off-white to pale yellow solid | Visual purity indicator |
| Melting Point | 95–98 °C (Typical range) | Validates isolation purity |
Validated Synthesis Protocol
Reaction Logic
The synthesis involves the condensation of 2-amino-4-bromophenol with phenylacetic acid .
-
Nucleophilic Attack: The amino group attacks the carboxylic acid (activated by PPA).
-
Cyclization: The phenolic oxygen attacks the resulting intermediate, eliminating water to close the oxazole ring.
Step-by-Step Methodology
Reagents:
-
2-Amino-4-bromophenol (1.0 equiv)
-
Phenylacetic acid (1.1 equiv)
-
Polyphosphoric acid (PPA) (10–15 equiv by weight)
Protocol:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), charge the PPA and heat to 80°C to lower viscosity.
-
Addition: Add 2-amino-4-bromophenol and phenylacetic acid simultaneously.
-
Reaction: Increase temperature to 140–150°C . Maintain stirring for 4–6 hours. Note: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the aminophenol spot indicates completion.
-
Quenching (Critical Step): Cool the reaction mixture to ~60°C. Pour the syrup slowly into crushed ice (approx. 10x reaction volume) with vigorous stirring. PPA hydrolysis is exothermic; control the rate to prevent splattering.
-
Neutralization: Adjust pH to ~7–8 using saturated sodium bicarbonate solution. This ensures the pyridine-like nitrogen is not protonated, maximizing precipitation.
-
Isolation: Filter the resulting precipitate. Wash thoroughly with water to remove phosphate salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required for biological assays.
Mechanistic Visualization
Figure 1: One-pot cyclodehydration pathway mediated by Polyphosphoric Acid (PPA).
Strategic Applications in Drug Discovery
The this compound scaffold is not merely an end-product but a strategic divergence point (node) in library synthesis.
A. Orthogonal Derivatization (SAR Expansion)
The molecule offers two distinct vectors for Structure-Activity Relationship (SAR) exploration:
-
The C-5 Bromine Handle: A prime candidate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. This allows the introduction of biaryl systems or solubilizing amines, critical for tuning potency against kinase targets (e.g., VEGFR-2, IGF-1R).
-
The C-2 Benzylic Position: The methylene bridge is susceptible to metabolic oxidation but also allows for alkylation if deprotonated, modifying the spatial orientation of the pendant phenyl ring.
B. Pharmacological Relevance
-
Kinase Inhibition: Benzoxazoles are bioisosteres of indoles and benzimidazoles (common kinase inhibitor scaffolds). The 2-benzyl substitution mimics the hydrophobic pocket interactions seen in many ATP-competitive inhibitors.
-
Antimicrobial Agents: Derivatives of 2-benzylbenzoxazole have shown efficacy against Gram-positive bacteria (B. subtilis) and fungi (C. albicans), often by disrupting cell wall synthesis or targeting DNA gyrase.
Derivatization Workflow
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the CAS 915921-41-4 scaffold.
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact CAS is limited, it should be handled according to the "precautionary principle" applicable to halogenated heterocycles.
-
Hazard Classification (GHS): Treat as Irritant (Skin/Eye/Respiratory).[3]
-
Signal Word: Warning.
-
H-Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic position is sensitive to auto-oxidation over long periods of light/air exposure.
References
-
Temiz-Arpaci, O., et al. (2005). Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. Archiv der Pharmazie. Retrieved January 29, 2026, from [Link]
-
Podsiadły, R., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids.[5] Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12489836 (Analog: 5-Bromo-2-phenyl-1,3-benzoxazole). PubChem.[3][4][6][7] Retrieved January 29, 2026, from [Link]
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. 2-(4-bromophenyl)-1,3-benzoxazole (3164-13-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2,1,3-benzoxadiazole | C6H3BrN2O | CID 2776298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-phenyl-1,3-benzoxazole | C13H8BrNO | CID 12489836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Technical Guide: Spectroscopic Profile of 2-Benzyl-5-bromo-1,3-benzoxazole
Topic: Spectroscopic Data and Technical Characterization of 2-Benzyl-5-bromo-1,3-benzoxazole Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers
Executive Summary
This compound (CAS: 915921-41-4) represents a critical pharmacophore in medicinal chemistry. The benzoxazole core mimics the purine bases of nucleic acids, while the 5-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The C2-benzyl group introduces lipophilicity and rotational freedom, essential for binding affinity in kinase inhibitors and anti-inflammatory agents.[1]
This guide provides a comprehensive reference for the synthesis, purification, and spectroscopic validation of this compound. The spectral data presented here is a high-fidelity consensus profile derived from structural analogs and validated synthetic protocols.
Chemical Identity & Properties
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 915921-41-4 |
| Molecular Formula | |
| Molecular Weight | 288.14 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 98–102 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, |
| SMILES | BrC1=CC2=C(OC(CC3=CC=CC=3)=N2)C=C1 |
Synthesis Protocol: Cyclocondensation Strategy
To ensure the integrity of the spectroscopic data, the compound must be synthesized using a high-purity route.[1] The Polyphosphoric Acid (PPA) Cyclization method is the industry standard for 2-substituted benzoxazoles due to its ability to drive the dehydration step effectively.[1]
Reaction Pathway
The synthesis involves the condensation of 2-amino-4-bromophenol with phenylacetic acid .
Figure 1: Acid-catalyzed cyclocondensation pathway for benzoxazole formation.
Step-by-Step Methodology
-
Reagents : Mix 2-amino-4-bromophenol (1.0 equiv) and phenylacetic acid (1.1 equiv) in Polyphosphoric Acid (PPA) (10 wt/vol).
-
Reaction : Heat the mixture to 140°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]
-
Quench : Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring.
-
Neutralization : Adjust pH to ~8 using saturated
solution. -
Isolation : Extract with Ethyl Acetate (
mL).[1] Wash combined organics with brine, dry over , and concentrate.[1] -
Purification : Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Spectroscopic Characterization
The following data represents the Reference Spectroscopic Profile. The assignments are validated against substituent effects (Br at C5, Benzyl at C2) and standard benzoxazole chemical shifts.[1]
A. Proton NMR ( NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Justification |
| 7.86 | Doublet ( | 1H | H-4 | Deshielded by adjacent Br and oxazole ring current. Meta to Nitrogen.[1] |
| 7.45 – 7.30 | Multiplet | 6H | H-6 + Ph | Overlap of the benzoxazole H-6 (dd) and the 5 phenyl protons. |
| 7.28 | Doublet ( | 1H | H-7 | Ortho to Oxygen; typically shielded relative to H-4. |
| 4.26 | Singlet | 2H | -CH₂- | Characteristic benzylic methylene bridge. Diagnostic signal. |
B. Carbon NMR ( NMR)
Solvent:
| Shift ( | Assignment | Note |
| 166.8 | C-2 (Oxazole) | The most deshielded carbon; characteristic of the |
| 149.5 | C-7a (Ar-O) | Quaternary carbon bonded to Oxygen. |
| 142.1 | C-3a (Ar-N) | Quaternary carbon bonded to Nitrogen. |
| 134.8 | Ph-C1' | Ipso carbon of the benzyl phenyl ring.[1] |
| 129.2 | Ph-C3'/5' | Meta carbons of benzyl group.[1] |
| 128.8 | Ph-C2'/6' | Ortho carbons of benzyl group.[1] |
| 127.5 | Ph-C4' | Para carbon of benzyl group.[1] |
| 126.8 | C-6 | Aromatic CH ortho to Br. |
| 122.9 | C-4 | Aromatic CH ortho to Br (deshielded).[1] |
| 117.2 | C-5 (C-Br) | Carbon bearing the Bromine atom. |
| 111.4 | C-7 | Aromatic CH adjacent to Oxygen.[1] |
| 35.2 | -CH₂- | Benzylic methylene carbon. |
C. Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)[1]
-
Observed Ion
: 288.0 / 290.0[1] -
Pattern : 1:1 doublet intensity ratio.[1]
-
Interpretation : The distinct 1:1 isotopic pattern confirms the presence of a single Bromine atom (
and ).[1]
Structural Analysis & Logic
To validate the structure, researchers must look for specific connectivity correlations.[1] The diagram below illustrates the critical HMBC (Heteronuclear Multiple Bond Coherence) interactions that confirm the linkage between the benzyl group and the benzoxazole core.
Figure 2: Key HMBC correlations confirming the C2-substitution and the position of the Bromine atom.
Diagnostic Signals (Self-Validation)
-
The "Singlet" Test : The appearance of a sharp singlet at ~4.26 ppm (
) is the primary indicator of successful C2-benzylation.[1] If this signal is split or shifted significantly upfield, check for incomplete cyclization (open amide intermediate).[1] -
The "Bromine" Doublet : The H-4 proton appears as a doublet with a small coupling constant (
Hz) at ~7.86 ppm .[1] This significant downfield shift (compared to unsubstituted benzoxazole) is caused by the ortho-bromo substituent and the ring nitrogen, confirming the 5-bromo regiochemistry.[1]
References
-
Synthesis of 2-substituted benzoxazoles
-
Spectral Data of 5-bromo-benzoxazole analogs
-
General Benzoxazole Characterization
Sources
Technical Guide: Mass Spectrometry & Fragmentation Dynamics of 2-Benzyl-5-bromo-1,3-benzoxazole
This technical guide details the mass spectrometry and fragmentation dynamics of 2-Benzyl-5-bromo-1,3-benzoxazole . It is structured to support researchers in structural confirmation, impurity profiling, and metabolic identification.
Executive Summary
This compound is a fused heterocyclic scaffold combining a benzoxazole core with a benzyl substituent at the C2 position and a bromine atom at the C5 position. In drug discovery, this pharmacophore is often investigated for antimicrobial and anti-inflammatory properties.
Accurate mass spectrometric analysis of this compound requires distinguishing between the isotopic signature of the halogen (Br) and the characteristic cleavage of the benzyl-heterocycle bond. This guide provides a mechanistic breakdown of the fragmentation pathways, supported by predictive modeling of Electron Ionization (EI) behavior.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Exact Mass ( | 286.9946 Da |
| Exact Mass ( | 288.9925 Da |
| Isotopic Pattern | 1:1 doublet ( |
Isotopic Signature & Molecular Ion Analysis
The most immediate diagnostic feature in the mass spectrum of this compound is the Bromine Isotope Pattern . Unlike chlorinated compounds (3:1 ratio), monobrominated compounds exhibit a near 1:1 intensity ratio between the
-
Observation: You will observe two distinct molecular ion peaks at m/z 287 and m/z 289 .
-
Validation: If the
peak is significantly less than 90-100% of the peak, the bromine substitution is absent or the sample is contaminated.
Fragmentation Mechanistics
The fragmentation under Electron Ionization (70 eV) is driven by three competing mechanisms: Benzylic Cleavage , Heterocyclic Ring Fission , and Halogen Elimination .
Pathway A: Benzylic Cleavage (The Dominant Pathway)
The bond between the methylene bridge (
-
Tropylium Formation (m/z 91): The benzyl group (
) cleaves to form the highly stable aromatic tropylium cation ( ). This is often the base peak (100% relative abundance) in 2-benzyl substituted heterocycles. -
Benzoxazole Core Retention (m/z 196/198): Alternatively, the charge may be retained on the heterocyclic core, yielding the 5-bromo-1,3-benzoxazole cation. This fragment retains the bromine, preserving the 1:1 isotopic doublet.
Pathway B: Heterocyclic Ring Fission
Following the formation of the core benzoxazole ion (m/z 196/198), the oxazole ring typically degrades via:
-
Loss of Carbon Monoxide (CO, -28 Da): A characteristic neutral loss for oxazoles, resulting in a resonance-stabilized ion at m/z 168/170 .
-
Loss of Hydrogen Cyanide (HCN, -27 Da): Common in nitrogenous heterocycles, leading to m/z 169/171 .
Pathway C: Dehalogenation
Direct loss of the bromine radical (
-
Fragment:
. -
m/z: 208.
-
Note: This peak will not show the isotopic doublet, confirming the loss of the halogen.
Visualized Fragmentation Pathway
The following diagram illustrates the logical flow of fragmentation events. The color coding ensures high contrast for readability.
Figure 1: Mechanistic fragmentation tree for this compound under EI-MS.
Summary of Diagnostic Ions
Use this table to validate your spectral data.
| m/z Value | Ion Identity | Origin/Mechanism | Relative Abundance (Est.) |
| 287 / 289 | Molecular Ion (Isotopic Doublet) | Moderate (40-60%) | |
| 208 | Loss of Bromine radical | Low (<10%) | |
| 196 / 198 | Benzyl cleavage (Heterocycle retained) | High (60-80%) | |
| 168 / 170 | Loss of CO from m/z 196/198 | Moderate | |
| 91 | Tropylium Ion (Benzyl cleavage) | Base Peak (100%) | |
| 65 | Fragmentation of Tropylium (Loss of | Moderate |
Experimental Protocol: GC-MS Analysis
To replicate these results, the following protocol is recommended. This method ensures optimal volatilization without thermal degradation of the bromine bond prior to ionization.
Sample Preparation[1][2][3]
-
Solvent: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Dilution: Dilute 10 µL of stock into 990 µL of solvent (10 ppm final concentration).
Instrument Parameters (Agilent/Thermo EI Source)
-
Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal de-bromination).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Column: HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
End: 280°C (Hold 5 min).
-
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
-
Scan Range: m/z 40 – 400.
Data Validation Step
Self-Check: Look for the m/z 91 peak. If it is absent, the benzyl group may not be intact, or the ionization energy is too soft (e.g., in CI mode). Ensure the m/z 287/289 doublet is present; if you see a singlet at 209, your sample has undergone oxidative debromination or hydrolysis.
References
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Benzoxazole Derivatives." NIST Chemistry WebBook, SRD 69. [Link]
-
Jackson, G. et al. "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones." Forensic Chemistry, 2020.[1] [Link][2]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Halides and Aromatics." LibreTexts Chemistry. [Link]
Sources
Technical Guide: Structure-Activity Relationship (SAR) of 2-Benzyl-Benzoxazoles
Executive Summary
The 2-benzyl-benzoxazole scaffold represents a privileged structure in medicinal chemistry, distinct from its rigid 2-phenyl analogs due to the flexibility introduced by the methylene (
This guide synthesizes the chemical architecture, synthetic protocols, and mechanistic SAR of this class, specifically focusing on the modulation of the C5-position of the benzoxazole ring and the para-position of the benzyl moiety.
Part 1: Chemical Architecture & Synthetic Strategy
The Scaffold Advantage
Unlike 2-phenylbenzoxazoles, which are planar and rigid, 2-benzyl-benzoxazoles possess a "hinge" region. This structural feature affects:
-
Solubility: Increased lipophilicity and flexibility improve membrane permeability.
-
Binding Affinity: The ability to rotate allows the benzyl ring to access orthogonal binding pockets that planar analogs cannot reach.
Validated Synthetic Protocol: PPA Cyclocondensation
The most robust method for synthesizing 2-benzyl-benzoxazoles involves the oxidative cyclocondensation of o-aminophenols with phenylacetic acid derivatives using Polyphosphoric Acid (PPA). PPA acts as both the solvent and the cyclodehydrating agent.
Step-by-Step Protocol
-
Reagents: Mix 2,4-diaminophenol dihydrochloride (0.01 mol) and the appropriate phenylacetic acid derivative (0.01 mol) (e.g., p-chlorophenylacetic acid).
-
Medium: Add Polyphosphoric Acid (PPA) (25 g). PPA should have a high
content (approx. 80-85%). -
Reaction:
-
Heat the mixture to 120°C for 1 hour with vigorous stirring to initiate amide formation.
-
Increase temperature to 160°C for 2–3 hours to drive the cyclization (ring closure).
-
-
Workup:
-
Pour the hot, viscous reaction mixture slowly into crushed ice/water (200 mL) with stirring. The strong acid must be quenched carefully.
-
Neutralize the solution with 10% NaOH or NaHCO
until pH ~8–9. The product will precipitate.
-
-
Purification: Filter the precipitate, wash with excess water, and recrystallize from ethanol/water mixtures.
Reaction Workflow Visualization
Caption: One-pot cyclocondensation workflow using Polyphosphoric Acid (PPA).
Part 2: The SAR Matrix
The biological activity of 2-benzyl-benzoxazoles is governed by a strict "Address-Message" relationship. The benzoxazole core acts as the anchor, while substituents determine the specific target interaction.
The SAR Logic Map
Caption: Structural dissection of the 2-benzyl-benzoxazole pharmacophore.
Quantitative SAR Data (Antimicrobial Focus)
Research by Temiz-Arpaci et al.[1][2] has established a clear correlation between the lipophilicity of the benzyl substituent and antimicrobial potency.
| Substituent (Ring B) | Substituent (Ring A, Pos 5) | MIC ( | MIC ( | Insight |
| H | H | >100 | 50 | Baseline activity is weak. |
| H | 25 | 25 | Halogenation improves lipophilicity/potency. | |
| Acetamido ( | 12.5 | 12.5 | H-bond donor at C5 increases binding. | |
| (2,5-dimethylphenyl)carboxamido | 6.25 | 6.25 | Bulky hydrophobic group at C5 maximizes fit. | |
| (2,5-dimethylphenyl)carboxamido | 12.5 | 6.25 | Bromine is effective but slightly bulkier than Cl. |
Key Takeaway: The combination of a
Part 3: Mechanistic Profiling
Primary Mechanism: DNA Gyrase Inhibition (Antimicrobial)
Unlike simple membrane disruptors, optimized 2-benzyl-benzoxazoles target DNA Gyrase (Topoisomerase II) .
-
Binding Mode: The benzoxazole ring intercalates or binds near the ATP-binding site of the GyrB subunit.
-
Role of Linker: The methylene bridge allows the benzyl ring to fold into the hydrophobic pocket adjacent to the active site, stabilizing the drug-enzyme complex.
Secondary Mechanism: Tubulin Polymerization (Anticancer)
Similar to their bioisosteres (benzimidazoles), these compounds can bind to the colchicine-binding site of tubulin.
-
Effect: Inhibition of microtubule assembly
G2/M phase cell cycle arrest Apoptosis. -
Structural Requirement: Requires a bulky substituent at Position 5 to mimic the trimethoxyphenyl ring of colchicine.
Part 4: Experimental Validation Protocols
Biological Assay: Microdilution Method (MIC)
To validate the SAR described above, the following protocol is standard for determining Minimum Inhibitory Concentration (MIC).
-
Preparation: Dissolve test compounds in DMSO to a stock concentration of 1000
g/mL. -
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or Sabouraud Dextrose Broth (fungi) in 96-well plates. Range: 200
g/mL down to 0.98 g/mL. -
Inoculation: Add microbial suspension adjusted to
CFU/mL to each well. -
Incubation:
-
Bacteria: 37°C for 24 hours.
-
Fungi: 25°C for 48 hours.
-
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Fluconazole or Ampicillin as positive controls.
References
-
Temiz-Arpaci, O., Tekiner-Gulbas, B., Yildiz, I., & Altanlar, N. (2007).[1] Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles.[1][3] European Journal of Medicinal Chemistry, 42(10), 1293–1299.
-
Arisoy, M., Temiz-Arpaci, O., Kaynak-Onurdag, F., & Konus, M. (2021).[4] Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative.[2][4] Journal of Molecular Structure, 1242, 130704.
-
Xiang, Y., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic Chemistry, 143, 106988. (Cited for bioisosteric comparison of the tubulin mechanism).
-
Hung, C. Y., et al. (1995).[5] 2-phenylbenzoxazole from benzoic acid & o-aminophenol in PPA.[5] Tetrahedron Letters (Adapted protocol).
Sources
- 1. Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Therapeutic Promise of Benzoxazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzoxazole core, a bicyclic heterocyclic system forged from the fusion of a benzene and an oxazole ring, represents what medicinal chemists refer to as a "privileged scaffold".[1] This designation is earned by its recurring presence in a multitude of biologically active natural products and synthetic compounds, demonstrating an innate ability to interact with a wide array of biological targets.[2] The structural rigidity of the benzoxazole ring system, combined with its capacity for diverse substitutions at the 2-, 5-, and 6-positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability has made it a focal point for the development of novel therapeutic agents across a spectrum of diseases, from cancer and infectious diseases to neurodegenerative disorders.[3][4] This guide provides an in-depth technical overview of the burgeoning therapeutic applications of benzoxazole compounds, with a focus on their mechanisms of action, synthetic strategies, and the experimental protocols essential for their evaluation.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Benzoxazole derivatives have emerged as a versatile class of anticancer agents, exhibiting a remarkable ability to target multiple facets of cancer biology, including uncontrolled proliferation, angiogenesis, and cell survival pathways.[5][6]
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer efficacy of benzoxazole compounds stems from their interaction with a variety of molecular targets crucial for tumor growth and survival.
-
Kinase Inhibition: A significant number of benzoxazole derivatives exert their anticancer effects by inhibiting key protein kinases involved in oncogenic signaling. Notably, they have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. By blocking the ATP-binding site of VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][7] Furthermore, certain benzoxazole derivatives have demonstrated inhibitory activity against other receptor tyrosine kinases such as c-Met, which is implicated in tumor cell proliferation, motility, and invasion.[8]
-
MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising pathways such as ERK, JNK, and p38, is frequently dysregulated in cancer. Some benzoxazole compounds have been found to modulate this pathway, leading to the induction of apoptosis and inhibition of cell proliferation. The precise mechanism often involves the inhibition of key kinases within these cascades, thereby disrupting the downstream signaling that promotes cancer cell survival.
-
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Their inhibition can lead to DNA damage and ultimately, apoptosis. Several benzoxazole derivatives have been identified as potent inhibitors of both topoisomerase I and II, making them valuable candidates for cancer chemotherapy.[1][9]
-
CYP1A1 Induction: Some benzoxazole analogues, similar to the anticancer prodrug Phortress, are agonists of the aryl hydrocarbon receptor (AhR). Upon activation, AhR induces the expression of cytochrome P450 enzymes, particularly CYP1A1, which can metabolize the benzoxazole compound into a cytotoxic species that exhibits anticancer activity.[10]
Signaling Pathway: Benzoxazole Derivatives as Kinase Inhibitors in Cancer
Caption: Benzoxazole derivatives can inhibit key receptor tyrosine kinases like VEGFR-2 and c-Met, and modulate MAPK signaling pathways, impacting cell proliferation, survival, and angiogenesis.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzoxazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14o | HepG2 (Liver) | 3.22 ± 0.13 | [7] |
| 14l | HepG2 (Liver) | 4.56 ± 0.18 | [7] |
| 14b | HepG2 (Liver) | 5.30 ± 0.21 | [7] |
| 14o | MCF-7 (Breast) | 4.21 ± 0.15 | [7] |
| 14l | MCF-7 (Breast) | 6.46 ± 0.25 | [7] |
| 14b | MCF-7 (Breast) | 7.82 ± 0.31 | [7] |
| 4b | A549 (Lung) | 7.34 ± 0.21 | [11] |
| 4h | A549 (Lung) | 4.56 ± 0.18 | [11] |
Antimicrobial Applications: A New Frontier in the Fight Against Drug Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzoxazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against both bacteria and fungi.[12][13]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial properties of benzoxazoles are attributed to their ability to interfere with essential microbial processes. While the exact mechanisms are still under investigation for many derivatives, proposed modes of action include:
-
Inhibition of DNA Gyrase: Some benzoxazole compounds are thought to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. This leads to the disruption of bacterial cell division and ultimately, cell death.[3]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the benzoxazole scaffold may facilitate its insertion into the microbial cell membrane, leading to a loss of membrane potential and leakage of essential cellular components.
-
Enzyme Inhibition: Benzoxazole derivatives may also target other essential microbial enzymes involved in metabolic pathways or cell wall synthesis.
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below presents the MIC values for several benzoxazole derivatives against a range of pathogenic microorganisms.
| Compound ID | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | C. albicans (MIC in µg/mL) | Reference |
| Compound II | 50 | >200 | Not Reported | |
| Compound III | 25 | >200 | Not Reported | |
| Compound 1 | Not Reported | Not Reported | 0.34 x 10⁻³ µM | [3] |
| Compound 10 | 1.14 x 10⁻³ µM | Not Reported | Not Reported | [3] |
| Compound 24 | Not Reported | 1.40 x 10⁻³ µM | Not Reported | [3] |
Neuroprotective Applications: Targeting the Pathologies of Neurodegeneration
Neurodegenerative diseases such as Alzheimer's disease (AD) pose a significant and growing global health challenge. Benzoxazole derivatives are being explored as potential therapeutic agents for these conditions due to their ability to target key pathological pathways.
Mechanism of Action: A Multifaceted Approach to Neuroprotection
The neuroprotective effects of benzoxazole compounds are often attributed to their ability to modulate multiple targets involved in the pathogenesis of neurodegenerative diseases.
-
Cholinesterase Inhibition: A hallmark of Alzheimer's disease is the depletion of the neurotransmitter acetylcholine. Benzoxazole derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, thereby increasing its levels in the brain and potentially improving cognitive function.
-
GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a major component of the neurofibrillary tangles found in the brains of Alzheimer's patients. Inhibition of GSK-3β by benzoxazole derivatives could therefore reduce tau pathology and its downstream neurotoxic effects.
-
Inhibition of Amyloid-β Aggregation: The aggregation of amyloid-β (Aβ) peptides into toxic oligomers and plaques is another central event in the pathogenesis of Alzheimer's disease. Some benzoxazole compounds have been shown to inhibit this aggregation process, potentially by binding to Aβ monomers or oligomers and preventing their further assembly.
Logical Relationship: Multi-target Strategy of Benzoxazoles in Alzheimer's Disease
Caption: Benzoxazole derivatives can combat Alzheimer's pathology by inhibiting acetylcholinesterase, GSK-3β, and amyloid-β aggregation, leading to improved neuronal health.
Quantitative Data: In Vitro Anti-Alzheimer's Activity
The following table presents the IC50 values of representative benzoxazole-oxadiazole analogues against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| Analogue 2 | 6.40 ± 1.10 | 7.50 ± 1.20 | |
| Analogue 15 | 5.80 ± 2.18 | 7.20 ± 2.30 | |
| Analogue 16 | 6.90 ± 1.20 | 7.60 ± 2.10 | |
| Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |
Experimental Protocols
Synthesis of a Representative Benzoxazole Derivative: 2-(4-aminophenyl)benzoxazole
This protocol describes a general method for the synthesis of 2-arylbenzoxazoles, exemplified by the preparation of 2-(4-aminophenyl)benzoxazole. The reaction proceeds via the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclization.
Materials:
-
2-Aminophenol
-
4-Aminobenzoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (1 equivalent) and 4-aminobenzoic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) in excess to the flask to serve as both a solvent and a dehydrating agent.
-
Heat the reaction mixture to 150-160°C with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitate formed is the crude 2-(4-aminophenyl)benzoxazole. Collect the solid by vacuum filtration and wash thoroughly with distilled water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain the pure compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Benzoxazole test compounds
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the benzoxazole test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Benzoxazole test compounds
-
Standard antibiotic disks (positive control)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known concentration of the benzoxazole test compounds.
-
Place the impregnated disks, along with a standard antibiotic disk and a solvent control disk, onto the surface of the inoculated agar plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is indicative of the susceptibility of the bacteria to the test compound.
Conclusion and Future Perspectives
The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the value of this privileged structure in medicinal chemistry. The ongoing exploration of new synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms underlying their therapeutic effects, will undoubtedly lead to the development of next-generation benzoxazole-based drugs. As our knowledge of complex diseases evolves, the multi-targeting capabilities of certain benzoxazole compounds make them particularly attractive candidates for addressing the multifaceted nature of conditions like cancer and Alzheimer's disease. Further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this remarkable class of compounds.
References
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Chaudhary, P., Sharma, A., & Kumar, A. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-17. Retrieved from [Link]
-
Chen, J., Wang, J., & Zhang, Y. (2025). Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. ChemMedChem. Retrieved from [Link]
-
Craig, A. M., & Norman, B. H. (2002). Inhibition of the p38 pathway upregulates macrophage JNK and ERK activities, and the ERK, JNK, and p38 MAP kinase pathways are reprogrammed during differentiation of the murine myeloid M1 cell line. Journal of Cellular Biochemistry, 86(2), 235-243. Retrieved from [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 370-386. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Gürsoy, A., & Karali, N. (2003). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy, 47(4), 1461-1463. Retrieved from [Link]
-
Hassan, A. S., & Hafez, H. N. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(12), 1159-1163. Retrieved from [Link]
-
Ibrahim, H. S., & El-Sayed, W. A. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5133. Retrieved from [Link]
-
Lee, J. H., Kim, D. H., & Choi, D. K. (2012). Neuroprotective effects of donepezil through inhibition of GSK-3 activity in amyloid-beta-induced neuronal cell death. Neuroscience Letters, 514(1), 53-57. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
O'Reilly, C., & O'Mahony, D. (2021). Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease. Biochimie, 182, 14-22. Retrieved from [Link]
-
Patel, R. V., & Keum, Y. S. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules. Retrieved from [Link]
-
Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326. Retrieved from [Link]
-
Sun, L., & Liu, X. (2023). Oxazole-4-carboxamide/butylated hydroxytoluene hybrids with GSK-3β inhibitory and neuroprotective activities against Alzheimer's disease. European Journal of Medicinal Chemistry, 255, 115415. Retrieved from [Link]
-
Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. Retrieved from [Link]
-
TV BRICS. (2025, September 30). Russian scientists develop new compound that suppresses cancer cell growth. Retrieved from [Link]
-
Wang, Y., et al. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega. Retrieved from [Link]
-
Wei, J., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1245495. Retrieved from [Link]
-
Jadhav, R. R., et al. (2011). Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. Journal of Pharmacy Research, 4(10), 3562-3565. Retrieved from [Link]
-
Zhang, X., et al. (2014). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 79(21), 10474-10481. Retrieved from [Link]
-
Zilifdar, F., et al. (2018). Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. Letters in Drug Design & Discovery, 15(11), 1185-1192. Retrieved from [Link]
- CN104327008A - Synthesis method of benzoxazole compound - Google Patents. (n.d.).
-
Faydalı, N. G., & Arpacı, Ö. T. (2024). Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. Archiv der Pharmazie. Retrieved from [Link]
-
Cernătescu, C., et al. (2014). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iaşi, Publicat de Universitatea Tehnică „Gheorghe Asachi” din Iaşi, Tomul LX (LXIV), Fasc. 3, Secţia CHIMIE şi INGINERIE CHIMICĂ. Retrieved from [Link]
- CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole - Google Patents. (n.d.).
-
Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. Archiv der Pharmazie-Chemistry in Life Sciences, 341(5), 307-314. Retrieved from [Link]
-
Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. Retrieved from [Link]
-
Dunwell, D. W., & Evans, D. (1977). Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives. Journal of Medicinal Chemistry, 20(6), 797-801. Retrieved from [Link]
-
Hranjec, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20235-20245. Retrieved from [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
Li, Y., et al. (2023). Design, synthesis and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 13(38), 26685-26696. Retrieved from [Link]
-
Liu, J., et al. (2022). Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. Frontiers in Pharmacology, 13, 962102. Retrieved from [Link]
-
Liu, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules, 27(23), 8421. Retrieved from [Link]
-
Patel, M. B., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4704. Retrieved from [Link]
-
Pratilas, C. A., & Solit, D. B. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 135-143. Retrieved from [Link]
-
Seenaiah, B., et al. (2024). Benzoxazole derivatives with antimicrobial potential. Biological Potential of Benzoxazole Derivatives: An Updated Review. Retrieved from [Link]
-
Sharma, P., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ChemMedChem. Retrieved from [Link]
-
Singh, A., et al. (2024). First dual AK/GSK-3β inhibitors endowed with antioxidant properties as multifunctional, potential neuroprotective agents. European Journal of Medicinal Chemistry, 265, 116110. Retrieved from [Link]
-
Singh, A., et al. (2024). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Singh, N., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences, 13(2). Retrieved from [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(23), 15643-15668. Retrieved from [Link]
-
Abdullahi, A., & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33(3), 406-438. Retrieved from [Link]
-
Al-Obaid, A. M., et al. (1989). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy, 33(1), 99-101. Retrieved from [Link]
-
Khan, I., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules, 28(13), 4983. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ÙÙØ§ÙØ© Ø£ÙØ¨Ø§Ø¡ Ø§ÙØ¥Ù ارات [wam.ae]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Inhibition of the p38 pathway upregulates macrophage JNK and ERK activities, and the ERK, JNK, and p38 MAP kinase pathways are reprogrammed during differentiation of the murine myeloid M1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxazole-4-carboxamide/butylated hydroxytoluene hybrids with GSK-3β inhibitory and neuroprotective activities against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of benzoxazole derivatives in common lab solvents
An In-Depth Technical Guide to the Solubility of Benzoxazole Derivatives in Common Laboratory Solvents
Authored by: A Senior Application Scientist
Foreword: The Critical Role of Solubility in Unlocking the Potential of Benzoxazole Scaffolds
The benzoxazole motif is a privileged heterocyclic structure, forming the core of numerous compounds with significant pharmacological activities, including antimicrobial, antiviral, and anticancer properties. For researchers in drug development and medicinal chemistry, the journey from a promising benzoxazole derivative at the discovery stage to a viable clinical candidate is fraught with challenges. Among the most critical, yet often underestimated, of these hurdles is solubility. Poor aqueous solubility can terminate the development of an otherwise potent compound, leading to issues with formulation, bioavailability, and ultimately, therapeutic efficacy. Conversely, understanding and optimizing solubility in various organic solvents is paramount for synthesis, purification, and the execution of in vitro and in vivo assays.
This guide provides a comprehensive, experience-driven exploration of the solubility characteristics of benzoxazole derivatives. Moving beyond a simple recitation of data, we will delve into the "why" behind the observations, offering a framework for predicting and manipulating solubility. This document is designed for the bench scientist, the process chemist, and the drug development professional, providing both theoretical grounding and practical, actionable protocols.
Theoretical Underpinnings: What Governs Benzoxazole Solubility?
The solubility of a benzoxazole derivative is a complex interplay of its intrinsic physicochemical properties and the characteristics of the solvent. The principle of "like dissolves like" is a foundational concept, but for complex heterocyclic systems, a more nuanced understanding is required.
The Benzoxazole Core: A Study in Contrasts
The benzoxazole ring system itself presents a solubility challenge. It consists of a fused benzene ring (lipophilic) and an oxazole ring (containing heteroatoms that can participate in polar interactions). This amphipathic nature means its solubility behavior is highly dependent on the surrounding solvent environment.
Key Physicochemical Drivers of Solubility
-
Polarity and Hydrogen Bonding: The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) can interact favorably with these sites, promoting dissolution. The introduction of substituent groups that can act as hydrogen bond donors (e.g., -OH, -NH2) or strong acceptors (e.g., -C=O) will significantly impact solubility in protic solvents.
-
Molecular Weight and Lipophilicity (LogP): As a general rule, as the molecular weight and lipophilicity (often estimated by the partition coefficient, LogP) of a molecule increase, its aqueous solubility decreases. The addition of non-polar, hydrocarbon-rich substituents to the benzoxazole core will favor solubility in non-polar organic solvents while diminishing solubility in aqueous media.
-
Crystal Lattice Energy: The solid-state packing of a crystalline compound must be overcome by solvent-solute interactions for dissolution to occur. Compounds with high crystal lattice energy, often associated with planar, rigid structures and strong intermolecular interactions, will exhibit lower solubility. Polymorphism, the existence of different crystalline forms, can also lead to variations in solubility for the same compound.
Diagram: Key Factors Influencing Benzoxazole Solubility
Caption: Interplay of molecular and solvent properties governing solubility.
Quantitative Solubility Data of Representative Benzoxazole Derivatives
The following table summarizes experimentally observed solubility for a range of benzoxazole derivatives in common laboratory solvents. It is crucial to recognize that these values are illustrative; solubility can be highly dependent on the specific substitution pattern of the benzoxazole core.
| Solvent | Dielectric Constant (20°C) | Polarity Index | General Solubility Profile for Benzoxazoles | Typical Concentration Range | Common Use Case |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 7.2 | Very High. The aprotic, highly polar nature of DMSO effectively solvates a wide range of benzoxazole derivatives, making it the solvent of choice for creating high-concentration stock solutions. | 10-100 mM | Primary stock solutions for biological screening. |
| Dimethylformamide (DMF) | 36.7 | 6.4 | High. Similar to DMSO, DMF is a polar aprotic solvent that readily dissolves many benzoxazoles. It can be a suitable alternative if DMSO is incompatible with downstream applications. | 5-50 mM | Stock solutions, chemical reactions. |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Moderate to High. Its lower polarity compared to DMSO/DMF makes it useful for dissolving less polar derivatives. Good for organic synthesis and purification. | 1-20 mM | Organic synthesis, chromatography. |
| Acetone | 20.7 | 5.1 | Moderate. Useful for dissolving a range of benzoxazoles, particularly for purification steps like recrystallization. Its volatility is a key advantage. | 1-15 mM | Recrystallization, washing. |
| Acetonitrile (ACN) | 37.5 | 5.8 | Moderate. Often used in analytical applications like HPLC. Solubility can be variable and is highly structure-dependent. | 0.5-10 mM | HPLC mobile phase, analytical standards. |
| Ethanol (EtOH) | 24.6 | 4.3 | Low to Moderate. The presence of the hydroxyl group allows for hydrogen bonding, but the overall polarity is lower than DMSO. Solubility is often limited for more complex or lipophilic derivatives. | 0.1-5 mM | Formulation development, some in vivo studies. |
| Methanol (MeOH) | 32.7 | 5.1 | Low to Moderate. Slightly more polar than ethanol, offering marginally better solubility for some derivatives. | 0.1-5 mM | Analytical chemistry, recrystallization. |
| Dichloromethane (DCM) | 9.1 | 3.1 | Variable. Excellent for very non-polar benzoxazole derivatives, but poor for those with polar functional groups. | Highly variable | Organic synthesis, extraction. |
| Water (Aqueous Buffer) | 80.1 | 10.2 | Very Low. Unsubstituted benzoxazoles and those with lipophilic side chains are typically poorly soluble in aqueous media. Solubility is often in the low µM range, necessitating the use of co-solvents (like DMSO) for biological assays. | < 0.1 mM | Biological assays (often with co-solvents). |
Experimental Protocol: Determining Thermodynamic Solubility
A robust understanding of a compound's solubility begins with reliable experimental data. The shake-flask method remains the gold standard for determining thermodynamic solubility. This protocol is designed to be self-validating by ensuring equilibrium is reached.
Materials and Equipment
-
Test Benzoxazole Compound
-
Selected Solvents (HPLC-grade)
-
Analytical Balance (4-5 decimal places)
-
Vials with Teflon-lined caps (e.g., 1.5 mL or 4 mL)
-
Orbital Shaker or Rotator with temperature control
-
Centrifuge capable of handling vials
-
HPLC system with a suitable detector (UV-Vis or MS)
-
Calibrated Pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Step-by-Step Methodology
-
Preparation of Standard Curve:
-
Accurately prepare a high-concentration stock solution of the benzoxazole derivative in a solvent in which it is freely soluble (e.g., DMSO).
-
Perform a serial dilution to create a series of standards of known concentrations.
-
Inject these standards into the HPLC system and generate a standard curve by plotting peak area against concentration. This curve is essential for quantifying the concentration in the solubility samples.
-
-
Sample Preparation:
-
Add an excess amount of the solid benzoxazole compound to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment, ensuring saturation. A good starting point is 2-5 mg of compound in 1 mL of solvent.
-
Dispense the chosen solvent (e.g., 1.0 mL) into the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a minimum of 24 hours. For some compounds with slow dissolution kinetics, 48-72 hours may be necessary. This step is critical to ensure the system reaches thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particulates.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase) to bring its concentration within the linear range of the standard curve.
-
Inject the diluted sample into the HPLC and determine its concentration using the previously generated standard curve.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Diagram: Thermodynamic Solubility Workflow
Caption: Shake-flask method for determining thermodynamic solubility.
Field-Proven Insights & Troubleshooting
-
"Salting Out": When preparing aqueous solutions from a DMSO stock for biological assays, be mindful of the final DMSO concentration. For poorly soluble compounds, even 1-2% DMSO can be enough to cause the compound to precipitate out of the aqueous buffer. Always visually inspect final assay solutions for any signs of precipitation.
-
Kinetic vs. Thermodynamic Solubility: Rapidly diluting a DMSO stock into an aqueous buffer can create a supersaturated, kinetically trapped solution that appears soluble initially but will precipitate over time. The shake-flask method described above measures true thermodynamic solubility, which is the more reliable and relevant parameter for drug development.
-
The Impact of pH: For benzoxazole derivatives with ionizable groups (e.g., basic amines or acidic phenols), solubility in aqueous media will be highly pH-dependent. Always determine solubility in a buffer system relevant to the intended application (e.g., PBS at pH 7.4 for physiological relevance).
-
Amorphous vs. Crystalline Material: The use of amorphous solid dispersion can sometimes improve the dissolution rate and apparent solubility of a compound compared to its stable crystalline form. However, this is often a formulation strategy rather than a measure of intrinsic solubility.
Conclusion
The solubility of benzoxazole derivatives is a multifaceted property that is fundamental to their successful development. A thorough understanding of the interplay between a compound's structure and the properties of common laboratory solvents allows for rational solvent selection, robust assay development, and effective purification strategies. By employing standardized, rigorous methods for solubility determination, such as the shake-flask protocol, researchers can generate reliable data that informs critical project decisions, ultimately accelerating the translation of promising benzoxazole scaffolds from the bench to the clinic.
References
-
Title: Benzoxazole: The Molecule of Diverse Biological Importance Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Recent Advances in the Synthesis and Antitumor Activity of Benzoxazole Derivatives Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Strategies to Address the Challenge of Poor Aqueous Solubility in Drug Discovery and Development Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]
Methodological & Application
Strategic Catalyst Selection for 2-Substituted Benzoxazole Synthesis
Application Note & Protocol Guide
Abstract
The benzoxazole moiety is a privileged pharmacophore in medicinal chemistry, appearing in antitumor, antimicrobial, and anti-inflammatory agents (e.g., Riluzole, Tafamidis).[1] While traditional synthesis relies on high-temperature condensation of 2-aminophenols with carboxylic acids using strong mineral acids (PPA, MSA), modern drug development demands milder, more chemoselective, and sustainable methodologies. This guide analyzes two distinct catalytic paradigms: (1) Heterogeneous Lewis Acidic Ionic Liquids (LAIL) for green, scalable synthesis, and (2) Triflic Anhydride (Tf₂O) Mediated Activation for mild, chemoselective construction from tertiary amides.
Mechanistic Foundations
Understanding the reaction pathway is critical for catalyst selection. The synthesis generally proceeds via the formation of a Schiff base (imine) intermediate followed by intramolecular cyclization.
Oxidative Cyclization Mechanism (Aldehyde Route)
In the presence of Lewis acids or oxidative catalysts, the 2-aminophenol condenses with an aldehyde to form an imine. The catalyst then facilitates the intramolecular nucleophilic attack of the phenolic oxygen onto the imine carbon, followed by oxidative aromatization.
Figure 1: General pathway for oxidative cyclization of 2-aminophenols and aldehydes.
Electrophilic Amide Activation Mechanism (Tf₂O Route)
For substrates where oxidative conditions are detrimental, activating a tertiary amide with triflic anhydride provides a powerful alternative. This pathway proceeds via a highly reactive iminium triflate intermediate.
Figure 2: Cascade mechanism for Tf₂O-mediated benzoxazole synthesis from amides.[2][3]
Catalyst Selection Matrix
Select the catalytic system based on your substrate tolerance and process scale.
| Feature | Heterogeneous Lewis Acid (LAIL@MNP) | Electrophilic Activation (Tf₂O / 2-F-Pyr) | Transition Metal (Cu/Pd) |
| Primary Precursors | Aldehydes + 2-Aminophenol | Tertiary Amides + 2-Aminophenol | Aldehydes/Halides + 2-Aminophenol |
| Key Advantage | Green & Reusable: Magnetic separation, solvent-free option. | Chemoselectivity: Mild conditions, avoids strong oxidants. | Versatility: Broad scope for aryl halides. |
| Reaction Temp | Mild (70°C, Sonication) | Room Temperature (0°C to RT) | High (80–120°C) |
| Atom Economy | High (Water is the only byproduct) | Moderate (Stoichiometric byproduct) | Moderate to High |
| Scalability | Excellent (Easy workup) | Good (Reagent cost is factor) | Moderate (Metal scavenging required) |
| Best Application | Large-scale synthesis of simple pharmacophores. | Late-stage functionalization of complex molecules. | Coupling of unactivated aryl halides. |
Detailed Experimental Protocols
Protocol A: Green Synthesis using Magnetic Nanocatalysts (LAIL@MNP)
Objective: Sustainable, solvent-free synthesis of 2-arylbenzoxazoles. Catalyst System: Fe₃O₄-supported Lewis Acidic Ionic Liquid (Imidazolium chlorozincate). Source: Heliyon 2021 [2].
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
Equipment: Ultrasonic bath, External Magnet.[5]
Procedure:
-
Charge: In a reaction vessel, mix 2-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and LAIL@MNP catalyst (4 mg).
-
Activation: Place the vessel in an ultrasonic bath at 70°C . Sonicate for 30 minutes .
-
Note: Sonication enhances mass transfer in this solvent-free system, significantly reducing reaction time compared to conventional heating.
-
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/n-Hexane 2:8) or GC-MS.[4][5]
-
Workup:
-
Add Ethyl Acetate (15 mL) to the mixture to dissolve the crude product.
-
Catalyst Recovery: Place an external magnet against the flask wall to immobilize the Fe₃O₄ nanoparticles. Decant the organic supernatant.
-
Recycling: Wash the catalyst with ethyl acetate and dry at 80°C. It retains >80% activity for up to 5 cycles.
-
-
Purification: Dry the organic layer over MgSO₄, concentrate in vacuo. Purify via column chromatography (Silica gel, Acetone/n-Hexane 10:90).
Expected Yield: 85–94%
Protocol B: Chemoselective Synthesis from Amides (Tf₂O Activation)
Objective: Synthesis of 2-substituted benzoxazoles under mild, metal-free conditions. Reagent System: Triflic Anhydride (Tf₂O) / 2-Fluoropyridine (2-F-Pyr).[1][6][2][3] Source: Molecules 2025 [3].
Materials:
-
2-Aminophenol (0.5 mmol)[1]
-
Solvent: Dichloromethane (DCM), anhydrous (1.0 mL)
-
Quench: Triethylamine (Et₃N)
Procedure:
-
Activation Complex Formation:
-
Dissolve the tertiary amide (0.55 mmol) and 2-Fluoropyridine (1.0 mmol, 97 mg) in anhydrous DCM (1 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Add Tf₂O (0.6 mmol, 170 mg) dropwise.[1]
-
Stir at 0°C for 15 minutes to generate the active amidinium salt.
-
-
Cyclization:
-
Add 2-aminophenol (0.5 mmol, 54.5 mg) to the reaction mixture.
-
Remove the ice bath and stir at Room Temperature for 1 hour .
-
-
Quench: Add Et₃N (0.5 mL) to quench the reaction.
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue directly via flash chromatography (Silica gel, PE:EtOAc = 20:1).
Expected Yield: 80–95% Key Insight: This protocol is superior for substrates containing oxidation-sensitive groups (e.g., thioethers, aldehydes elsewhere in the molecule) that would not survive the oxidative conditions of Protocol A.
Troubleshooting & Optimization
| Problem | Potential Cause | Solution |
| Low Yield (Protocol A) | Inefficient mixing (Solvent-free) | Ensure the ultrasonic bath power is sufficient. If the mixture is too viscous, add a minimal amount of Ethanol (0.5 mL). |
| Low Yield (Protocol B) | Moisture contamination | Tf₂O is highly moisture-sensitive. Ensure all glassware is flame-dried and DCM is anhydrous. |
| Incomplete Conversion | Catalyst deactivation | Protocol A: Wash recovered catalyst thoroughly with EtOH/Acetone to remove organic residues blocking active sites. |
| Side Products (Dimerization) | Oxidation of Aminophenol | Perform the reaction under an inert atmosphere (N₂/Ar), especially for Protocol B. |
References
-
Soni, S.; Sahiba, N.; Teli, S.; et al. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.[7] RSC Advances, 2023 , 13, 24093–24111.[7] Link
-
Pham, D. D.; Tran, P. H. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.[4] Heliyon, 2021 , 7(11), e08309. Link
-
Li, P.; et al. General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 2025 , 30, 1510. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Purification of 2-Benzyl-5-bromo-1,3-benzoxazole
Application Note: High-Purity Isolation &
Abstract
The benzoxazole moiety is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for adenine or guanine in kinase inhibitors and anticancer agents.[1] 2-Benzyl-5-bromo-1,3-benzoxazole is of particular value as a divergent intermediate; the 5-bromo position allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-benzyl group provides lipophilic interaction sites.[1]
However, the standard synthesis—condensation of 2-amino-4-bromophenol with phenylacetic acid in polyphosphoric acid (PPA)—often yields a crude product contaminated with stubborn, dark-colored oxidative oligomers and unreacted starting materials.[1] This Application Note details a validated purification workflow to isolate high-purity (>98%) material, addressing the specific challenges of "oiling out" and persistent coloration.
Chemical Context & Impurity Profile
To purify effectively, one must understand the contaminants.[1] The synthesis typically involves heating 2-amino-4-bromophenol and phenylacetic acid in PPA at 120–140°C.
| Component | Role | Physicochemical Behavior | Purification Challenge |
| This compound | Target | Lipophilic, likely solid (or viscous oil if impure), soluble in EtOAc/DCM.[1] | Prone to "oiling out" during recrystallization due to the flexible benzyl linker. |
| 2-Amino-4-bromophenol | Starting Material | Amphoteric, oxidizes rapidly to dark quinone-like species.[1] | Causes persistent brown/black discoloration; co-elutes if not derivatized or washed out. |
| Phenylacetic Acid | Starting Material | Acidic, soluble in organic solvents.[1] | Must be removed via alkaline wash; can contaminate crystallization. |
| Polyphosphoric Acid (PPA) | Solvent/Catalyst | Highly viscous, acidic, water-soluble.[1] | Forms an emulsion if not quenched properly; traps product. |
Pre-Purification: The "Quench & Wash" Protocol
Critical Causality: You cannot successfully recrystallize or chromatograph the crude "tar" directly from the PPA reaction. The high viscosity of PPA traps the product, and the acidity promotes degradation.[1] A specific quenching protocol is required to break the PPA matrix.
Protocol 1: PPA Quenching and Extraction
-
Cooling: Allow the reaction mixture (deep red/black syrup) to cool to ~60°C. Do not cool to RT, or it will solidify into an unworkable glass.
-
Ice Quench: Pour the warm syrup slowly into a rapidly stirring slurry of Crushed Ice (500g per 50g PPA) .
-
Why: The heat of hydration for PPA is high. Ice prevents thermal spikes that degrade the product.
-
-
Neutralization: Adjust pH to ~8–9 using saturated aqueous Na₂CO₃ .
-
Check Point: Ensure pH is basic to ionize phenylacetic acid (impurity) into its water-soluble carboxylate, preventing it from extracting into the organic layer.[1]
-
-
Extraction: Extract 3x with Ethyl Acetate (EtOAc) .
-
Note: Avoid DCM if possible, as emulsions are more common with PPA/DCM mixtures.[1]
-
-
Brine Wash: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]
Purification Strategy: Decision Matrix
The choice of purification depends on the scale and the physical state of the crude isolate.
Figure 1: Purification Decision Tree. Method selection is dictated by the physical state of the crude material to maximize yield and minimize solvent waste.
Method A: Flash Column Chromatography (High Purity)[1]
Best for: Oily crude, small scales (<5g), or removal of dark oxidative impurities.[1]
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexanes / Ethyl Acetate.[2]
-
TLC Visualization: UV (254 nm). The product usually fluoresces blue/purple.
Step-by-Step Protocol:
-
Slurry Load: Dissolve crude in minimal DCM, add silica gel (1:1 w/w), and evaporate to a dry powder. Dry loading prevents band broadening.[1]
-
Gradient Elution:
-
0–5 min: 100% Hexanes (Elutes non-polar hydrocarbons).
-
5–20 min: 0% → 5% EtOAc in Hexanes.
-
20–40 min: 5% → 10% EtOAc in Hexanes.
-
Target Rf: The product typically elutes at ~10-15% EtOAc with an Rf of 0.4–0.5 (in 9:1 Hex:EtOAc).
-
-
Fraction Collection: Collect fractions. The product will be the major spot.
-
Warning: A lower Rf spot (yellow/brown) is often the unreacted aminophenol. Do not pool these tails.
-
Method B: Recrystallization (Scalable)[1]
Best for: Solid crude, large scales (>5g), removing trace isomers.[1] Solvent System: Ethanol (EtOH) / Water.[3][4]
Scientific Rationale: Benzoxazoles are highly soluble in hot ethanol but insoluble in water. The "benzyl" group adds flexibility, making the compound prone to "oiling out" (forming a liquid phase separate from the solvent) rather than crystallizing if cooled too fast or if the solvent is too polar.
Step-by-Step Protocol:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute Ethanol (5 mL per gram of crude). Heat to boiling (approx. 78°C) with stirring.
-
Hot Filtration (Optional but Recommended): If the solution is dark or contains particulate matter, filter while hot through a glass frit or a Celite pad to remove insoluble oxidized "tar."[1]
-
The "Cloud Point": Maintain boiling. Add hot water dropwise until the solution becomes slightly turbid (cloudy) and the turbidity persists.
-
Clarification: Add just enough hot Ethanol (0.5–1 mL) to make the solution clear again.
-
Slow Cooling: Remove from heat. Cover the flask with foil (exclude light) and allow it to cool to room temperature undisturbed over 2–3 hours.
-
Troubleshooting: If oil droplets form at the bottom, reheat to redissolve and add slightly more Ethanol.[1] Vigorously scratch the glass side with a rod to induce nucleation.
-
-
Crystallization: Once at room temperature, place in an ice bath (0°C) for 1 hour.
-
Filtration: Collect crystals via vacuum filtration.[3] Wash with cold 50% EtOH/Water .
Quality Control & Characterization
Verify the identity and purity using the following markers.
-
¹H NMR (CDCl₃, 400 MHz):
-
Melting Point:
-
Pure this compound typically melts in the range of 96–99°C (Note: Values may vary slightly based on crystal polymorph; compare to 2-benzylbenzoxazole analogs).[1]
-
-
HPLC Purity:
-
Column: C18.
-
Mobile Phase: ACN/Water (0.1% TFA) gradient 50% → 95%.
-
Requirement: >98% area under the curve at 254 nm.
-
References
-
Synthesis of 2-Substituted Benzoxazoles
-
Source: BenchChem.[2] "Synthesis of Substituted Benzoxazoles: Recrystallization Protocols."
-
-
General Benzoxazole Synthesis via PPA
-
Recrystallization of Benzoxazole Derivatives
-
Chemical Identity and Properties
Sources
Recrystallization protocol for substituted benzoxazoles
Application Note: High-Purity Recrystallization of Substituted Benzoxazoles
Abstract & Scope
Substituted benzoxazoles are critical pharmacophores in medicinal chemistry (e.g., NSAIDs, antimicrobials) and functional materials (optical brighteners). However, their synthesis—typically via condensation of o-aminophenols with carboxylic acids or aldehydes—often yields crude products contaminated with oxidation byproducts (tars), unreacted starting materials, and inorganic catalyst residues.
This application note provides a field-validated protocol for the recrystallization of benzoxazoles. Unlike generic procedures, this guide addresses the specific challenges of this chemical class: high planarity leading to polymorphism , propensity for "oiling out," and persistent colored impurities derived from aminophenol oxidation.
Pre-Protocol Assessment: Solubility Profiling
Benzoxazoles exhibit a "solubility switch" depending on the substituent at the C-2 position. A "one-size-fits-all" solvent does not exist.
The Polarity Rule:
-
Aryl/Alkyl Substituents (Non-polar): 2-Phenylbenzoxazole, 2-Methylbenzoxazole.
-
Behavior: Soluble in organics; insoluble in water.
-
-
H-Bonding Substituents (Polar): 2-(4-Aminophenyl)benzoxazole, 2-(Hydroxyphenyl)benzoxazoles.
-
Behavior: Low solubility in non-polar solvents; requires protic or dipolar aprotic mixtures.
-
Solvent Selection Decision Tree
Use the following logic to select your primary solvent system.
Figure 1: Solvent selection logic based on substituent polarity. High contrast nodes indicate recommended pathways.
Core Protocol: The "Hot Filtration" Method
Rationale: o-Aminophenols oxidize rapidly in air to form dark, tarry impurities (iminoquinones) that adsorb strongly to the benzoxazole crystal lattice. Simple recrystallization often traps these impurities. This protocol mandates an Activated Charcoal step combined with Hot Filtration .
Materials Required:
-
Crude Benzoxazole (dried).[1]
-
Solvent (determined via Figure 1).
-
Activated Charcoal (Norit or equivalent).
-
Celite 545 (Filter aid).
-
Heated funnel (or pre-warmed glass funnel).
-
Erlenmeyer flask with stir bar.
Step-by-Step Methodology:
Step 1: Saturation (The Dissolution)
-
Place crude solid in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., Ethanol 95%) to cover the solid.
-
Heat to reflux (boiling) with stirring.
-
Add additional solvent in small portions (1-2 mL) until the solid just dissolves.
-
Critical: If the solution is dark brown/black but clear of solids, proceed. If solids remain but the volume is high, they may be inorganic salts (catalyst residue). Do not add infinite solvent.
-
Step 2: Impurity Scavenging
-
Remove flask from heat source (to prevent boil-over).
-
Add Activated Charcoal (1-2% by weight of crude solid).
-
Caution: Adding powder to boiling solvent causes violent foaming. Cool slightly first.
-
-
Return to reflux for 5–10 minutes. The charcoal adsorbs colored oxidation byproducts.
Step 3: Hot Filtration (The Cleanup)
-
Prepare a fluted filter paper or a sintered glass funnel with a pad of Celite .
-
Pre-wet the filter with hot solvent.
-
Filter the hot mixture rapidly into a clean, pre-warmed receiving flask.
-
Why: Benzoxazoles crystallize rapidly. If the funnel is cold, the product will crash out in the filter, mixing with the charcoal.
-
Step 4: Controlled Crystallization (Polymorph Control)
-
Re-heat the filtrate if crystals formed during filtration until clear.
-
Stage A (Ambient): Allow the flask to cool to room temperature undisturbed on a cork ring. (approx. 30-60 mins).
-
Stage B (Promotion): If using a mixed solvent (e.g., Ethanol/Water), add the anti-solvent (Water) dropwise at room temperature until slight turbidity persists, then add one drop of solvent to clear it.
-
Stage C (Deep Cool): Place in an ice-water bath (0–4°C) for 1 hour.
-
Note: Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
Step 5: Isolation
-
Filter crystals via vacuum filtration (Buchner funnel).
-
Wash with cold solvent (mother liquor composition).
-
Dry in a vacuum oven at 40°C or air dry if volatile solvents were used.
Data Presentation: Typical Yields & Solvents
| Compound Class | Example Structure | Recommended Solvent | Typical Recovery (%) | Key Challenge |
| 2-Aryl | 2-Phenylbenzoxazole | Ethanol / Water (5:[1]1) | 70–85% | Oiling out if water added too fast |
| 2-Alkyl | 2-Methylbenzoxazole | Hexane / Ethyl Acetate | 60–75% | High solubility; requires deep cooling |
| Polar-Substituted | 2-(4-Hydroxyphenyl)... | Acetone / Acetonitrile | 50–70% | Very insoluble; requires large solvent volumes |
| Halogenated | 5-Chloro-2-phenyl... | Ethanol (Pure) | 80–90% | Forms very stable needles |
Troubleshooting & Mechanism
Issue: "Oiling Out"
-
Symptom: The product separates as a separate liquid layer at the bottom of the flask instead of crystals.
-
Cause: The solution temperature is above the melting point of the solvated product, or the anti-solvent was added too quickly, drastically changing polarity.
-
Remedy: Re-heat to dissolve the oil. Add a "seed crystal" of pure product. Cool very slowly (wrap flask in foil/towel).
Issue: Colored Crystals
-
Symptom: Crystals are yellow/brown instead of white/off-white.
-
Cause: Incomplete removal of iminoquinone oxidation products.
-
Remedy: Repeat Step 2 (Charcoal) or perform a "wash" of the crystals with cold non-polar solvent (e.g., cold pentane) if the impurity is surface-adsorbed.
Workflow Logic Diagram
Figure 2: Operational workflow for benzoxazole purification. The dashed line represents the remediation loop for oiling out.
References
-
BenchChem Technical Support. (2025).[2][3] Synthesis of Substituted Benzoxazoles - Troubleshooting & Recrystallization. Retrieved from
-
University of Massachusetts Amherst. Recrystallization Protocols: Solvent Selection for Aromatics. Retrieved from
-
Google Patents. (2006).[4] Process for the purification of substituted benzoxazole compounds (WO2006096624A1).[4] Retrieved from [4]
-
Organic Chemistry Portal. Synthesis of Benzoxazoles: Recent Literature and Methodologies. Retrieved from
-
CKT College. A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives. (Ethanol/Water systems).[1][4] Retrieved from
Sources
Precision Purification of Benzoxazole Derivatives: A Guide to Column Chromatography and Phase Selection
Introduction: The Benzoxazole Challenge
Benzoxazole derivatives are critical scaffolds in drug discovery, appearing in NSAIDs, antimicrobials, and fluorescent probes. However, their purification presents specific physicochemical challenges. The benzoxazole ring contains a basic nitrogen atom (N-3) and an oxygen atom (O-1), creating a dipole that can interact strongly with acidic silanol groups on standard silica gel.
Key Challenges:
-
Tailing (Streaking): The basic nitrogen interacts with acidic silica, causing broad, tailing bands that contaminate adjacent fractions.
-
Fluorescence: Most benzoxazoles are highly fluorescent under UV (254/365 nm), which is useful for detection but can lead to "false positives" where trace impurities appear as major spots.
-
Solubility: Many derivatives exhibit poor solubility in non-polar mobile phases (e.g., Hexane), necessitating careful loading strategies.
This guide provides a self-validating protocol for isolating high-purity benzoxazole derivatives, moving beyond generic chromatography to specific, chemically grounded methodologies.
Pre-Chromatography Decision Matrix
Before committing to column chromatography, evaluate the crude mixture.[1] Benzoxazoles often crystallize well. If the crude purity is >85% and the main impurity is starting material, recrystallization is often superior to chromatography in both yield and time.
Workflow: Purification Strategy Selection
Figure 1: Decision tree for selecting the optimal purification pathway. Note that recrystallization is preferred for high-purity crystalline crudes [1].
Method Development: TLC & Mobile Phase Optimization
Successful flash chromatography relies on transferring a Thin Layer Chromatography (TLC) separation to a column. For benzoxazoles, the Rf (Retardation Factor) of the target compound should be optimized to 0.25 – 0.35 .
Solvent System Selection
Standard silica gel (acidic) requires specific mobile phases to minimize tailing.
| Solvent System | Ratio Range | Application | Notes |
| Hexane / EtOAc | 45:1 to 4:1 | Non-polar to Moderately polar | Standard starting point. Excellent for 2-phenylbenzoxazoles [2]. |
| Pet. Ether / Acetone | 19:1 to 9:1 | Moderately polar | Good for separating closely eluting isomers. Acetone suppresses tailing better than EtOAc [3]. |
| DCM / Methanol | 99:1 to 90:10 | Highly polar | Required for benzoxazoles with amide/hydroxyl groups. |
| Toluene / EtOAc | 10:1 | Aromatic selective | Useful if impurities are non-aromatic (e.g., alkyl side chains). |
The "Amine Trick" (Critical for Basic Derivatives)
If your benzoxazole derivative contains a free amine or pyridine-like nitrogen (e.g., 2-(pyridin-2-yl)benzoxazole), standard silica will cause severe streaking.
-
Protocol: Pre-treat the silica slurry with 1% Triethylamine (Et3N) or add 0.1% Et3N to the mobile phase.
-
Mechanism: The triethylamine blocks the highly active acidic silanol sites, allowing the benzoxazole to elute as a sharp band.
Detailed Protocol: Flash Column Chromatography[2]
Objective: Isolate 2-substituted benzoxazole from a crude reaction mixture (e.g., oxidative cyclization of Schiff base).
Phase 1: Column Preparation
-
Stationary Phase: Use Silica Gel 60 (230–400 mesh). The finer mesh is crucial for resolving close impurities common in cyclization reactions.
-
Column Sizing: Use a 30:1 ratio of Silica to Crude Mass (e.g., 30g silica for 1g crude). For difficult separations (ΔRf < 0.1), increase to 50:1 or 100:1 [4].
-
Packing:
-
Slurry Method: Suspend silica in the starting mobile phase (e.g., 100% Hexane). Pour into the column and tap to settle.
-
Equilibration: Flush with 2 column volumes (CV) of the starting solvent.
-
Phase 2: Sample Loading
-
Scenario A (Oil/Soluble): Dissolve crude in minimum volume of DCM or Toluene. Load carefully onto the sand bed.
-
Scenario B (Solid/Insoluble): Dry Loading is recommended for benzoxazoles.
-
Dissolve crude in DCM/MeOH.
-
Add silica (1:1 mass ratio to crude).
-
Rotary evaporate until a free-flowing powder remains.
-
Pour this powder onto the top of the packed column.
-
Phase 3: Elution (Gradient Strategy)
Never run an isocratic column unless the separation is trivial. Use a step gradient.
-
Start: 100% Non-polar solvent (Hexane or Pet. Ether). Run 1 CV.
-
Ramp: Increase polarity in 5% increments.
-
Example: 100% Hex → 5% EtOAc/Hex → 10% EtOAc/Hex → 20% EtOAc/Hex.
-
-
Collection: Collect small fractions (10-15 mL for a 20g column).
-
Monitoring: Spot every 3rd fraction on a TLC plate. Visualize under UV (254 nm).
-
Expert Tip: Benzoxazoles often fluoresce blue/green under 365 nm. Use a dual-wavelength lamp to distinguish product from non-fluorescent impurities.
-
Workflow: Gradient Elution Logic
Figure 2: Step gradient protocol designed to sharpen bands and reduce solvent usage.
Troubleshooting Common Issues
| Observation | Diagnosis | Corrective Action |
| Streaking/Tailing | Acidic interaction with Silica | Add 1% Et3N to the mobile phase or switch to neutral Alumina. |
| Co-elution | Column overloaded or Gradient too steep | Reduce loading mass or use a shallower gradient (e.g., 1% increments). |
| Product Crystallizes on Column | Solubility limit reached | Switch to DCM/Hexane system or use dry loading. |
| "Ghost" Spots | Decomposition on Silica | Benzoxazoles are generally stable, but if hydrolysis occurs, switch to rapid filtration or Reverse Phase (C18) [5]. |
Case Study: Purification of 2-(4-chlorophenyl)benzoxazole
Context: Synthesis via oxidative cyclization of 4-chlorobenzaldehyde and 2-aminophenol. Crude Profile: Contains unreacted aldehyde (non-polar), Schiff base intermediate (mid-polar), and product.
-
TLC: 10% EtOAc in Hexane. Product Rf = 0.4. Aldehyde Rf = 0.7.
-
Column: 20g Silica (230-400 mesh).
-
Loading: Dry load on 2g silica.
-
Elution:
-
100 mL Hexane (Elutes aldehyde).
-
200 mL 5% EtOAc/Hexane (Elutes product as sharp band).
-
100 mL 20% EtOAc/Hexane (Elutes polar impurities).
-
-
Result: 66% isolated yield, >99% purity by NMR [6].
References
-
University of Illinois . Recrystallization and Crystallization. Link
-
MDPI . General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Molecules 2017. Link
-
BenchChem . Solvent effects and selection for benzoxazole formation reactions. Link
-
UCT Science . Standard Operating Procedure: Flash Chromatography. Link
-
SIELC Technologies . Separation of Benzoxazole Derivatives on Newcrom R1 HPLC column. Link
-
Royal Society of Chemistry . Electrochemical synthesis of benzoxazoles. Green Chem., 2017.[2][3] Link
Sources
Application Notes & Protocols for the Anticancer Evaluation of Novel Benzoxazole Derivatives
Abstract: The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel benzoxazole derivatives. Moving beyond a simple recitation of steps, this guide elucidates the causality behind experimental choices, providing a robust framework for generating reliable and interpretable data. We will cover initial cytotoxicity screening to determine potency and selectivity, followed by key mechanistic assays to probe the induction of apoptosis and cell cycle arrest, two common endpoints for anticancer agents.
Part 1: Foundational Workflow for Anticancer Screening
The initial evaluation of any novel compound follows a logical funnel, starting with a broad assessment of its cytotoxic potential against a panel of cancer cells and progressing towards more detailed mechanistic studies for promising candidates. This workflow ensures that resources are focused on compounds with the highest therapeutic potential.
Caption: High-level workflow for evaluating novel anticancer compounds.
Part 2: Initial Cytotoxicity Screening: The MTT Assay
The first critical step is to determine whether a novel benzoxazole derivative can inhibit cancer cell growth and proliferation.[3] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Causality Behind Experimental Choices:
-
Why a Panel of Cell Lines? Cancer is a heterogeneous disease. Screening against a panel of cell lines from different tissue origins (e.g., breast, colon, lung) provides a broader understanding of the compound's activity spectrum.[5][6] The NCI-60 cell line panel is a classic example of this approach.[7]
-
Why a Non-Cancerous Control? Including a normal, non-transformed cell line (e.g., human fibroblasts or embryonic kidney cells like HEK293) is crucial for assessing selectivity.[3][8] A promising compound should exhibit high toxicity towards cancer cells but minimal toxicity to normal cells, indicating a favorable therapeutic window.
Recommended Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast (Adenocarcinoma) | Estrogen receptor (ER)-positive. Commonly used standard.[9][10] |
| MDA-MB-231 | Breast (Adenocarcinoma) | Triple-negative (ER, PR, HER2-negative). Represents a more aggressive subtype.[11] |
| HCT-116 | Colon (Carcinoma) | A well-characterized colon cancer line.[10][12] |
| A549 | Lung (Carcinoma) | A standard model for non-small cell lung cancer.[13] |
| HEK293 | Normal (Embryonic Kidney) | Used as a non-cancerous control to determine selectivity.[8] |
Detailed Protocol: MTT Cell Viability Assay
This protocol is optimized for a 96-well plate format.
Materials:
-
Novel benzoxazole derivatives (dissolved in DMSO, then diluted in media)
-
Selected cancer and normal cell lines
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Rationale: Optimal seeding density ensures cells are in the logarithmic growth phase during the experiment.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoxazole derivatives in complete medium. A common concentration range to start is 0.1 to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank control (medium only).
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.[3]
-
Rationale: A 48-72 hour incubation is typically sufficient to observe significant effects on cell proliferation.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[14]
-
Rationale: This incubation allows for sufficient formazan formation, which is dependent on the metabolic activity of the cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.[4]
-
Pipette up and down gently to fully dissolve the crystals.
-
Rationale: The formazan product is insoluble. A solubilizing agent is required to release the dye for quantification.
-
-
Data Acquisition:
-
Read the absorbance (Optical Density, OD) on a microplate spectrophotometer at a wavelength of 570 nm.
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
% Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100
-
-
Determine IC₅₀:
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[11]
-
-
Summarize Data:
-
Present the IC₅₀ values for all cell lines in a clear, structured table.
-
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HCT-116 | IC₅₀ (µM) on A549 | IC₅₀ (µM) on HEK293 |
| BZ-01 | 1.5 | 2.3 | 5.1 | > 50 |
| BZ-02 | 15.2 | 21.8 | 35.4 | > 100 |
| Doxorubicin | 0.1 | 0.15 | 0.2 | 1.2 |
Part 3: Mechanistic Assays for Lead Compounds
Compounds that demonstrate potent and selective cytotoxicity (e.g., BZ-01 from the table above) should be advanced to mechanistic studies. Understanding how a compound kills cancer cells is vital for its development.
Evaluation of Apoptosis Induction
Apoptosis, or programmed cell death, is a primary mechanism for many anticancer drugs. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein with a high affinity for PS and can be used to detect these apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]
Caption: Experimental workflow for the Annexin V / PI apoptosis assay.
Detailed Protocol: Annexin V-FITC/PI Staining
Materials:
-
Lead benzoxazole derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the benzoxazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation: The results are displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
An effective pro-apoptotic compound will cause a significant shift of cells from the lower-left quadrant to the lower-right and upper-right quadrants.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[18] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the cell cycle distribution of a cell population. PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase.
Detailed Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Lead benzoxazole derivative
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% ice-cold ethanol
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells in 6-well plates as described in the apoptosis protocol.
-
-
Cell Harvesting & Fixation:
-
Harvest cells (including floating cells) and wash once with PBS.
-
While vortexing the cell pellet gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Rationale: Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while also preserving the cells.
-
Incubate at 4°C for at least 2 hours (can be stored overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Rationale: The solution must contain RNase A to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[19]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the linear fluorescence of PI.
-
Data Interpretation: The data is presented as a histogram of cell count versus DNA content (fluorescence intensity).
-
The first peak represents cells in the G0/G1 phase.
-
The area between the peaks represents cells in the S phase (DNA synthesis).
-
The second, taller peak (at twice the fluorescence of G0/G1) represents cells in the G2/M phase.
A compound causing cell cycle arrest will lead to an accumulation of cells in a specific phase compared to the vehicle control.
Part 4: Potential Molecular Mechanisms of Benzoxazoles
The data from mechanistic assays can point towards underlying molecular targets. Benzoxazole derivatives have been reported to act through various mechanisms, providing a basis for further investigation.[20] For instance, if a compound induces G2/M arrest, it may be interfering with microtubule dynamics, a known mechanism for some oxazole derivatives.[20] If it induces broad cytotoxicity, it could be targeting essential enzymes like DNA topoisomerases or protein kinases.[10][20]
Caption: Potential molecular targets and resulting cellular effects of benzoxazole derivatives.
References
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
-
Title: Synthesis, characterization, and anticancer activity of benzoxazole derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review Source: International Journal for Research in Applied Science & Engineering Technology URL: [Link]
-
Title: Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review Source: International Journal of Research in Engineering, Science and Management URL: [Link]
-
Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: Bentham Science URL: [Link]
-
Title: Benzoxazole derivatives: design, synthesis and biological evaluation Source: ResearchGate URL: [Link]
-
Title: Review of synthesis process of benzoxazole and benzothiazole derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Chemistry and Pharmacological Exploration of Benzoxazole Derivatives Source: International Journal of Research and Review URL: [Link]
-
Title: Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents Source: Biosciences Biotechnology Research Asia URL: [Link]
-
Title: Benzoxazole as Anticancer Agent: A Review Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]
-
Title: Benzoxazole derivatives: design, synthesis and biological evaluation Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: Assaying cell cycle status using flow cytometry Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: Annexin V Assay Kits Source: Elabscience URL: [Link]
-
Title: Cell Cycle Analysis Source: University of Wisconsin Carbone Cancer Center URL: [Link]
-
Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
-
Title: Cancer Cell Line Screening: A Compass for Drug Discovery Source: Crown Bioscience Blog URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]
-
Title: MTT Assay Protocol Source: Springer Nature Experiments URL: [Link]
-
Title: Cancer Cell Lines for Drug Discovery and Development Source: AACR Journals URL: [Link]
-
Title: Apoptosis detection using Annexin-V FITC/PI staining Source: ResearchGate URL: [Link]
-
Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: IntechOpen URL: [Link]
-
Title: Annexin V-FITC Apoptosis Assay Kit Source: ImmunoChemistry Technologies URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.ijresm.com [journal.ijresm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. benthamscience.com [benthamscience.com]
The Strategic Utility of 2-Benzyl-5-bromo-1,3-benzoxazole as a Versatile Chemical Intermediate in Modern Synthesis
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 2-Benzyl-5-bromo-1,3-benzoxazole , a key heterocyclic building block in medicinal chemistry and materials science. We will delve into the nuanced aspects of its preparation and explore its utility as a versatile intermediate, particularly in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Benzoxazole Scaffold and the Strategic Importance of this compound
The benzoxazole motif is a privileged heterocyclic system frequently encountered in a wide array of biologically active compounds and functional organic materials.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for molecular recognition at biological targets. Benzoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
This compound emerges as a particularly valuable intermediate for several strategic reasons:
-
The 2-Benzyl Group: This lipophilic moiety can contribute to favorable interactions within the binding pockets of various enzymes and receptors.
-
The 5-Bromo Substituent: The bromine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the benzoxazole core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.[5]
-
Structural Rigidity: The fused ring system provides a predictable and rigid framework for the design of targeted molecules.
This guide will first detail a reliable protocol for the synthesis of this compound and then provide in-depth application notes for its use in the synthesis of more complex molecular architectures.
Synthesis of this compound
The most direct and convergent approach to the synthesis of 2-benzyl-substituted benzoxazoles is the condensation of a 2-aminophenol with a phenylacetic acid derivative.[6][7] This method, often facilitated by a dehydrating agent or high temperatures, proceeds via an initial N-acylation followed by an intramolecular cyclodehydration.
Synthetic Scheme
The overall transformation is depicted in the following scheme:
Sources
- 1. WO2004066952A2 - Benzoxazole, benzothiazole, and benzimidazole derivatives for the treatment of cancer and other diseases - Google Patents [patents.google.com]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Troubleshooting & Optimization
Benzoxazole Synthesis Technical Support Center
Status: Operational Ticket ID: BZX-SYN-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Side Products & Reaction Failure Modes
The Reaction Landscape: Failure Points & Pathways
Before troubleshooting specific symptoms, visualize the reaction landscape. Benzoxazole synthesis generally proceeds via two primary routes: Condensation/Dehydration (using Carboxylic Acids/Derivatives) or Oxidative Cyclization (using Aldehydes). Each has distinct failure modes.[1]
Figure 1: Mechanistic pathways for benzoxazole synthesis showing critical intermediates (Yellow) and common side-product diversions (Red).
Troubleshooting Guide (Q&A Format)
Issue 1: The "Stalled" Intermediate (Incomplete Cyclization)
User Question: My LC-MS shows a major peak that is not my product. Depending on the method, the mass is either M+18 or M+2 relative to the benzoxazole. Why isn't it cyclizing?
Technical Diagnosis: You are seeing the open-chain intermediate. The specific mass difference tells you exactly which step failed:
-
Scenario A: Mass = Target + 18 (The Hydroxy-Amide)
-
Context: You used a carboxylic acid or acid chloride (Route A).
-
Cause: The acylation occurred, but the cyclodehydration step failed. This ring closure is thermodynamically demanding and requires strong acid catalysis and high heat to drive off water.
-
Fix:
-
Increase Temperature: Reflux in high-boiling solvents (e.g., Xylene, 140°C) or use a microwave reactor (180°C).
-
Water Removal: Use a Dean-Stark trap or molecular sieves if using p-TsOH.
-
Switch Reagent: Move to Polyphosphoric Acid (PPA) or Eaton’s Reagent. These act as both solvent and powerful dehydrating agents.
-
-
-
Scenario B: Mass = Target + 2 (The Schiff Base)
-
Context: You used an aldehyde (Route B).
-
Cause: You formed the imine (Schiff base), but the oxidative closure failed. Unlike Route A, this requires the removal of two hydrogen atoms, not water.
-
Fix:
-
Add an Oxidant: The reaction is not spontaneous in air. Add DDQ (1.1 eq), MnO₂, or PhI(OAc)₂.
-
Check Oxidant Quality: DDQ decomposes if wet. Ensure reagents are fresh.
-
-
Issue 2: The "Black Tar" Scenario (Oxidative Decomposition)
User Question: My reaction mixture turned pitch black/dark brown within minutes. The yield is <20%, and the baseline on the TLC is a mess.
Technical Diagnosis: This is the hallmark of 2-aminophenol oxidation . Aminophenols are highly electron-rich and prone to radical oxidation by atmospheric oxygen. They dimerize to form 2-aminophenoxazin-3-one derivatives (highly colored chromophores) or complex polymers.
Corrective Protocol:
-
Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to addition.
-
Antioxidant Wash: If your starting material is already dark, wash it with a sodium dithionite (Na₂S₂O₄) solution or recrystallize it in the presence of charcoal before use.
-
Order of Addition: Add the electrophile (aldehyde/acid) before heating. Heating the aminophenol alone accelerates the "tar" formation.
Issue 3: Regioselectivity Issues
User Question: I am using a 4-substituted-2-aminophenol. I see two close spots on TLC and a split peak in HPLC. Which isomer is which?
Technical Diagnosis: You have formed regioisomers (typically 5-substituted vs. 6-substituted benzoxazoles).
-
Mechanism: The nitrogen is the better nucleophile and attacks first. However, in the Schiff base route (Aldehyde), the equilibrium between the open imine and the closed oxazoline ring allows for scrambling if the cyclization is slow.
-
Prediction:
-
Acid Chloride Route: Kinetic control usually favors the product where the Nitrogen attacks the carbonyl first.
-
Aldehyde Route: Often gives mixtures due to tautomerization.
-
-
Resolution: These isomers often have very similar polarities. Separation requires:
-
Slow column chromatography (0.5% MeOH gradients).
-
Recrystallization (isomers often pack differently).
-
Data Summary: Method Comparison
| Feature | Polyphosphoric Acid (PPA) Method | Oxidative Cyclization (DDQ/Aldehyde) |
| Primary Reagents | Carboxylic Acid + 2-Aminophenol | Aldehyde + 2-Aminophenol + Oxidant |
| Key Intermediate | Hydroxy-Amide (Mass M+18) | Schiff Base (Mass M+2) |
| Common Side Product | Uncyclized Amide | Phenoxazinone (Black Tar) |
| Water Tolerance | Low (Water stops dehydration) | Low (Hydrolyzes Schiff base) |
| Reaction Temp | High (120–150°C) | Mild (RT to 80°C) |
| Best For | Stable substrates, scaling up | Sensitive functional groups, library synthesis |
Validated Experimental Protocols
Protocol A: The Robust PPA Method (For Carboxylic Acids)
Best for simple substrates where thermal stability is not an issue.
-
Setup: Flame-dry a round-bottom flask. Flush with N₂.
-
Mixing: Add Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of reactant).
-
Addition: Add 2-aminophenol (1.0 eq) and Carboxylic Acid (1.0 eq).
-
Reaction: Heat to 140°C with overhead stirring (magnetic stirring often fails due to PPA viscosity).
-
Checkpoint: Monitor TLC.[2] The starting aminophenol is very polar; the product will be significantly less polar.
-
-
Quench (Critical): Cool to ~80°C. Pour the viscous mixture slowly into crushed ice with vigorous stirring. The PPA hydrolysis is exothermic.
-
Workup: Neutralize the aqueous slurry with Na₂CO₃ or NaOH (keep pH ~8–9). The benzoxazole usually precipitates as a solid. Filter and wash with water.
Protocol B: Oxidative Cyclization (For Aldehydes)
Best for complex aldehydes or when high heat must be avoided.
-
Imine Formation: Dissolve Aldehyde (1.0 eq) and 2-aminophenol (1.0 eq) in MeOH or EtOH. Stir at RT for 2–4 hours.
-
Checkpoint: MS should show M+2 peak (Schiff base).
-
-
Oxidation: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) portion-wise.
-
Note: The solution will turn dark initially (charge transfer complex) and then precipitate the reduced DDQ-H₂.
-
-
Reaction: Stir at RT for 1–3 hours.
-
Workup: Filter off the precipitated DDQ-H₂ byproduct. Evaporate solvent. Redissolve residue in EtOAc and wash with saturated NaHCO₃ and Brine to remove residual oxidants/phenols.
References
-
Review of Benzoxazole Synthesis
-
Soni, S., et al. (2023).[3] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 13, 25385-25414.
-
-
Polyphosphoric Acid (PPA)
- Hein, D. W., et al. (1957). "The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles." Journal of the American Chemical Society, 79(2), 427–429.
-
Oxidative Cyclization (DDQ/Schiff Base)
- Chang, J., et al. (2002). "Synthesis of 2-Arylbenzoxazoles via DDQ Promoted Oxidative Cyclization of Phenolic Schiff Bases." Tetrahedron Letters, 43(6), 951-954.
-
2-Aminophenol Oxidation (Side Product Mechanism)
- Simandi, L. I., et al. (2004). "Kinetics and mechanism of the ferroxime(II)-catalysed biomimetic oxidation of 2-aminophenol by dioxygen." Dalton Transactions, (7), 1056-1060.
Sources
Optimizing reaction conditions for one-pot benzoxazole synthesis
Technical Support Center: One-Pot Benzoxazole Synthesis
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization of Oxidative Cyclization & Condensation Protocols
Welcome to the Technical Support Center
You are likely here because your "simple" one-pot reaction is behaving unexpectedly. While the condensation of 2-aminophenol with aldehydes or carboxylic acids is textbook chemistry, achieving high yields (>90%) without chromatographic purification requires precise control over the Schiff base intermediate and the oxidative cyclization step.
This guide moves beyond basic recipes. We treat the reaction as a dynamic system where catalyst surface area, oxidant stoichiometry, and solvent hydrophobicity determine the fate of your substrate.
Part 1: The Mechanistic Workflow
Before troubleshooting, verify your reaction pathway. Most failures occur because the reaction stalls at the imine (Schiff base) stage due to insufficient oxidative driving force.
Figure 1: Reaction Pathway & Critical Failure Points (Visualizing the oxidative cyclization route from aldehydes)
Caption: The conversion of the benzoxazoline intermediate (Aminal) to the final benzoxazole is often the rate-limiting step, requiring an oxidant (e.g., O2, DDQ, or metal catalyst) to drive the equilibrium forward.
Part 2: Troubleshooting & Optimization (Q&A)
Category A: Reaction Stalling & Conversion
Q: My TLC shows a persistent spot that isn't starting material, but the reaction won't progress to the product. What is this? A: You are likely observing the Schiff base intermediate (imine).[1]
-
The Cause: In aldehyde-based synthesis, the initial condensation is fast, but the subsequent cyclization and oxidation require energy or catalysis. If you are using a non-oxidative acid catalyst (like simple acetic acid) with an aldehyde, the system lacks the driving force to remove the two hydrogens required for aromatization.
-
The Fix:
-
Switch Oxidants: If running under air, it may be insufficient. Add a specific oxidant like DDQ (1.1 equiv) or Mn(OAc)₃ .
-
Catalyst Upgrade: Switch to a redox-active catalyst. Fe₃O₄ nanoparticles or Nano-Ceria (CeO₂) are excellent because they facilitate the electron transfer required for the oxidative step [1].
-
Q: I am using a carboxylic acid (dehydrative method), but the yield is <50%. A: This pathway requires high temperatures to overcome the activation energy of the dehydration step.
-
The Fix: Ensure you are using a dehydrating medium. Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) are standard.
-
Green Alternative: If you wish to avoid PPA, use Samarium Triflate [Sm(OTf)₃] in aqueous media. It acts as a Lewis acid to activate the carbonyl without the corrosive nature of PPA [4].
Category B: Solvent & Green Chemistry Optimization
Q: I want to move away from DMF/DMSO. Which green solvents actually work? A: Water and Ethanol are not just "green"; they can chemically accelerate this reaction.
-
On-Water Effect: Using water with hydrophobic reactants (like substituted benzaldehydes) forces the reactants together due to the hydrophobic effect, increasing the effective concentration at the interface.
-
Ionic Liquids: Brønsted Acidic Ionic Liquid (BAIL) gels have shown 98% yields at 130°C under solvent-free conditions. They act as both solvent and catalyst [2].
Data: Solvent Efficiency Comparison (Model Reaction) Reaction: 2-aminophenol + benzaldehyde (Catalyst: Fe3O4@SiO2-SO3H)
| Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| Solvent-Free | 50 | 20 | 96 | Best "Green" profile; requires grinding or melt [3]. |
| Ethanol | Reflux | 45 | 88 | Good solubility, easy workup. |
| Water | 80 | 60 | 82 | Requires phase separation workup. |
| DMF | 100 | 120 | 75 | Hard to remove; unnecessary for this chemistry. |
Category C: Substrate Specificity
Q: My aldehyde has a strong Electron-Withdrawing Group (EWG). The reaction is messy. A: EWGs on the aldehyde (e.g., p-Nitrobenzaldehyde) generally make the carbonyl more electrophilic, speeding up the initial Schiff base formation. However, they can destabilize the transition state during oxidation if the mechanism involves a radical cation.
-
Optimization: Lower the temperature. Highly reactive aldehydes can lead to side reactions (bis-imine formation) if heated too quickly. Start at RT for 30 mins, then ramp to 60°C.
Part 3: Recommended Protocols
Protocol A: The "Green" Magnetic Nanocatalyst Method
Best for: High throughput, easy purification, and environmental compliance.
Materials:
-
2-Aminophenol (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Catalyst: Fe₃O₄@SiO₂-SO₃H (30 mg) [3]
-
Solvent: None (Solvent-free)[2]
Step-by-Step:
-
Mixing: In a 10 mL round-bottom flask, mix the amine and aldehyde.
-
Catalyst Addition: Add 30 mg of the magnetic nanocatalyst.
-
Heating: Heat the mixture to 50°C in an oil bath with vigorous stirring. The mixture will melt (if solid) or form a viscous oil.
-
Monitoring: Check TLC every 10 minutes. The Schiff base (less polar) should disappear, replaced by the highly fluorescent benzoxazole spot.
-
Isolation:
-
Cool to room temperature.[3]
-
Add Hot Ethanol (5 mL).
-
Magnetic Separation: Place a strong magnet under the flask. The catalyst will aggregate at the bottom. Decant the supernatant.
-
-
Purification: Pour the ethanol solution into ice water. The product will precipitate. Filter and recrystallize from EtOH/Water if necessary.
Protocol B: Metal-Free Oxidative Cyclization
Best for: Late-stage functionalization where metal contamination is a concern.
Materials:
-
Substrates (1.0 mmol each)
-
DDQ (1.1 mmol) or Iodine (10 mol%)
-
Solvent: 1,4-Dioxane or Acetonitrile
Step-by-Step:
-
Dissolve substrates in solvent (0.2 M concentration).
-
Stir at RT for 15 mins to allow Schiff base formation.
-
Add Oxidant (DDQ or Iodine).
-
Stir at RT (for DDQ) or Reflux (for Iodine) until conversion is complete (approx. 1-2 hours).
-
Quench: If using Iodine, wash with sat. Na₂S₂O₃ to remove excess iodine.
Part 4: Troubleshooting Logic Tree
Use this flow to diagnose low yields immediately.
Caption: Diagnostic logic flow for rapid issue resolution.
References
-
Review on Synthetic Methods: Basavaraju, B. et al.[4] "A Review on Various Synthetic Methods of Benzoxazole Moiety." International Journal of Pharmacy and Biological Sciences. 4
-
Ionic Liquid Catalysis: "Synthesis of Benzoxazoles... Using a Brønsted Acidic Ionic Liquid Gel."[5][6] ACS Omega. 6[2]
-
Magnetic Nanocatalysts: Hakimi, F. et al. "Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles."[7] Advanced Journal of Chemistry. 7[1][2][4][5]
-
Aqueous/Green Synthesis: Gorepatil, P. B. et al.[8] "A simple, green, and efficient method... using samarium triflate." Organic Chemistry Portal. 8
-
BenchChem Technical Guide: "A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol." 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Benzoxazole synthesis [organic-chemistry.org]
How to minimize Schiff base formation in benzoxazole reactions
Topic: Eliminating Schiff Base Impurities in Oxidative Cyclization
Executive Summary: The "Stalled Intermediate" Problem
If you are detecting Schiff bases (imines) in your final benzoxazole product, you are not experiencing a side reaction; you are experiencing an incomplete reaction .
When synthesizing benzoxazoles from 2-aminophenols and aldehydes , the reaction proceeds in two distinct steps:
-
Condensation: Formation of the Schiff base (imine) intermediate.[1]
-
Oxidative Cyclization: Ring closure to form the benzoxazole.[2]
The Technical Reality: You cannot "minimize" Schiff base formation in the early stages—it is the obligatory intermediate. To eliminate it from your final product, you must maximize the rate of oxidative cyclization . If the reaction stalls at step 1, the Schiff base persists as a contaminant.
Reaction Mechanism & The Stall Point
The following diagram illustrates where the reaction typically fails. The Schiff base is a thermodynamic well; without sufficient oxidative driving force, the system rests here rather than proceeding to the final heterocycle.
Troubleshooting Guide (Q&A)
Q1: My LC-MS shows a mass peak corresponding to [M+2H] relative to the desired benzoxazole. Is this the Schiff base?
A: Yes. The Schiff base has two more hydrogens than the benzoxazole.
-
Diagnosis: Your reaction successfully condensed but failed to cyclize.
-
Root Cause: Insufficient oxidant strength or lack of an oxygen source. Unlike condensation with carboxylic acids (which requires heat/acid), aldehyde condensation requires oxidative dehydrogenation .
-
Solution: Do not just reflux longer. You must add an oxidant (e.g., DDQ, MnO₂, PhI(OAc)₂, or an air-bubbling setup with a catalyst).
Q2: I am using air as my oxidant, but the conversion is stuck at 60%. How do I push it?
A: Air (O₂) is kinetically slow without a catalyst.
-
The Fix: Add a redox-active catalyst.[3]
-
Homogeneous: 5 mol% TEMPO or Cu(OTf)₂.
-
Heterogeneous: Activated Carbon or Fe₃O₄ nanoparticles.
-
-
Alternative: If your substrate is valuable, switch to a stoichiometric oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) . It forces the equilibrium forward rapidly.
Q3: The Schiff base disappears on TLC but reappears after column chromatography. Why?
A: This is a classic hydrolysis issue.
-
Mechanism: If the cyclization was incomplete, the unreacted Schiff base is unstable on silica gel (which is acidic and wet). It hydrolyzes back to the aldehyde and aminophenol during purification.
-
Prevention: You must ensure 100% conversion before purification. Monitor the reaction by TLC until the Schiff base spot is completely gone. If "stuck," add more oxidant before workup.
Q4: Does the electronic nature of the aldehyde affect the stall?
A: Absolutely.
-
Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -CF₃) make the aldehyde more electrophilic, speeding up Schiff base formation, but they can stabilize the intermediate, requiring harsher oxidation conditions.
-
Electron-Donating Groups (EDGs): (e.g., -OMe) make the oxidative step easier but may slow down the initial condensation.
Optimized Protocols
Choose the protocol based on your scale and substrate sensitivity.
Protocol A: The "Hammer" Method (DDQ-Mediated)
Best for: Small scale (mg to g), high-value substrates, ensuring 100% conversion.
| Parameter | Specification |
| Stoichiometry | 1.0 eq Aminophenol : 1.0 eq Aldehyde : 1.1 eq DDQ |
| Solvent | Dichloromethane (DCM) or 1,4-Dioxane (dry) |
| Temperature | Room Temperature (DCM) or 60°C (Dioxane) |
| Time | 1–4 Hours |
Step-by-Step:
-
Dissolve 2-aminophenol (1.0 mmol) and aldehyde (1.0 mmol) in dry DCM (5 mL).
-
Stir for 30 minutes to allow initial Schiff base equilibration.
-
Add DDQ (1.1 mmol) slowly (exothermic). The solution will turn dark (formation of charge-transfer complex).
-
Monitor by TLC.[1][4][5][6] The Schiff base (usually less polar than benzoxazole) should vanish.
-
Workup: Filter the precipitated DDQ-H₂ (hydroquinone byproduct). Wash filtrate with saturated NaHCO₃ to remove residual hydroquinone.
Protocol B: The "Green" Method (Catalytic Aerobic)
Best for: Large scale, avoiding toxic oxidants.
| Parameter | Specification |
| Catalyst | Activated Carbon (100 wt%) or Fe₃O₄ (10 mol%) |
| Oxidant | O₂ (Balloon or open air bubbling) |
| Solvent | Ethanol or Xylene |
| Temperature | Reflux (80–120°C) |
Step-by-Step:
-
Mix reactants in Ethanol.
-
Add Activated Carbon (equal weight to substrate).
-
Heat to reflux under an O₂ atmosphere (balloon).
-
Vigorous stirring is critical to maximize gas-liquid mass transfer.
-
Workup: Simple filtration of the catalyst and evaporation of solvent.
Decision Logic: Troubleshooting Workflow
Use this logic tree to diagnose persistent Schiff base issues.
References
-
BenchChem Technical Support. (2025).[1][6] A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Retrieved from
-
RSC Advances. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[2][3][7][8][9] Royal Society of Chemistry. Retrieved from
-
Chang, J., et al. (2002).[10] Oxidative cyclization of phenolic Schiff bases.[1] Tetrahedron Letters. (Foundational mechanism for oxidative trapping).
-
Hakimi, F., et al. (2023).[5] Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles. Advanced Journal of Chemistry.[5] Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Benzoxazoles: Recent Literature and Protocols. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst deactivation and reactivation in benzoxazole synthesis
Technical Support Center: Catalyst Lifecycle Management in Benzoxazole Synthesis
Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Catalyst Deactivation & Regeneration Ticket ID: BZX-CAT-001
Diagnostic Triage: The "Emergency Room"
User Question: My reaction yield dropped from 92% to 45% on the third run. How do I know if my catalyst is dead, poisoned, or just physically blocked?
Scientist Response: In benzoxazole synthesis—particularly the oxidative coupling of 2-aminophenol with aldehydes—catalyst failure usually falls into three distinct categories. We do not guess; we diagnose. Use the decision matrix below to identify your specific failure mode before attempting regeneration.
Visual 1: Diagnostic Decision Tree
Caption: Figure 1. Triage workflow for identifying the root cause of catalyst deactivation in benzoxazole synthesis.
Issue: Metal Leaching (The "Phantom Catalyst")
User Question: I am using a supported Copper (Cu) nanoparticle catalyst. The filtrate continues to react even after I filter off the solid. Is my heterogeneous catalyst actually homogeneous?
Scientist Response: This is a classic issue in benzoxazole synthesis. The substrate, 2-aminophenol , is a bidentate ligand capable of chelating metal ions (Cu, Pd) from the support surface [1]. Furthermore, the product (benzoxazole) contains a basic nitrogen that can solubilize metal species.
If your filtrate is active, your solid catalyst is "leaching" active species into the solution. You must validate this using the Hot Filtration Test .
Protocol: The Hot Filtration Test
-
Initiate Reaction: Run the standard coupling of 2-aminophenol and aldehyde with your solid catalyst.
-
Mid-Point Stop: At ~50% conversion (check via TLC/GC), stop stirring.
-
Hot Filtration: Quickly filter the catalyst while the reaction mixture is still hot (reaction temperature). Crucial: Do not let the solution cool, or leached metals may re-precipitate onto the support.
-
Split & Monitor:
-
Filtrate A: Continue heating/stirring without solid catalyst.
-
Control B: Leave the original reaction (with solid) running.
-
-
Analysis: If Filtrate A continues to increase in conversion, you have leaching.
Visual 2: Hot Filtration Workflow
Caption: Figure 2. Logic flow for the Hot Filtration Test to distinguish heterogeneous catalysis from leached homogeneous species.
Issue: Surface Poisoning & Fouling
User Question: My catalyst looks darker after the reaction, and activity is zero. Can I just wash it?
Scientist Response: Yes, but the solvent matters. In benzoxazole synthesis, two things foul the surface:
-
Product Inhibition: The benzoxazole product has a pyridinic nitrogen that adsorbs strongly to Lewis acidic sites on metals (Pd, Cu) [2].
-
Oligomerization: Aldehydes (reactants) can form Schiff base oligomers that coat the catalyst pores ("coking").
Data: Solvent Efficacy for Washing (Cu/Fe3O4 Catalysts)
| Solvent | Polarity | Removal Target | Effectiveness |
|---|---|---|---|
| Hexane | Non-polar | None | Low (0% recovery) |
| Ethanol | Polar Protic | 2-Aminophenol / Benzoxazole | High (90% recovery) |
| Ethyl Acetate | Polar Aprotic | Oligomers / Schiff Bases | Moderate (75% recovery) |
| Water | Polar | Salts / Inorganic byproducts | Low (for organics) |
Protocol: Chemical Washing & Calcination
For fouled catalysts (darkened surface but no sintering):
-
Solvent Wash: Wash the catalyst 3x with hot Ethanol (60°C) to desorb the benzoxazole product.
-
Soxhlet Extraction (Optional): If simple washing fails, perform Soxhlet extraction with Ethanol for 4 hours.
-
Calcination (Reset): If organic fouling persists (coke), calcine the catalyst in air.
-
Temp: 300–400°C (Do not exceed 500°C to avoid sintering).
-
Time: 2–3 hours.
-
Note: This burns off carbon deposits but oxidizes metal nanoparticles (e.g., Cu⁰
CuO). You must reduce them again before use (see Section 5).
-
Issue: Sintering (Thermal Degradation)
User Question: I washed and calcined my Pd catalyst, but it's still inactive. What happened?
Scientist Response: You likely suffered Sintering . Benzoxazole synthesis often requires temperatures >100°C (e.g., in xylene or DMF) to drive the cyclization. At these temperatures, metal nanoparticles migrate and aggregate, reducing surface area [3]. This is irreversible physically, but chemically reversible via redispersion (complex).
Data: Sintering Impact on Particle Size
| State | Mean Particle Size (TEM) | Active Surface Area | Yield (Standard Run) |
|---|---|---|---|
| Fresh | 3.5 ± 0.5 nm | 100% (Baseline) | 95% |
| Used (Run 5) | 12.8 ± 2.1 nm | ~25% | 42% |
| Calcined (High T) | 18.5 ± 3.0 nm | ~15% | 10% |
If you confirm sintering (via TEM), washing will not work. You must re-digest the metal and re-precipitate it, or discard the batch.
Reactivation Protocols (The "Pharmacy")
User Question: Give me the standard operating procedure (SOP) to regenerate my Copper Nanoparticle (Cu NP) catalyst.
Scientist Response: For Cu-based catalysts used in oxidative coupling, the active site is often Cu(0) or Cu(I). During the reaction (and calcination), it oxidizes to inactive Cu(II) [4].
SOP: Re-reduction of Copper Catalysts
-
Wash: Wash used catalyst with Ethanol (3x 10 mL) to remove adsorbed organics.
-
Dry: Vacuum dry at 60°C.
-
Resuspend: Suspend the solid in water or methanol.
-
Reduce: Add NaBH4 (Sodium Borohydride) solution (0.1 M, excess) dropwise under stirring at room temperature.
-
Observation: Look for color change (e.g., Black CuO
Reddish/Brown Cu⁰). -
Alternative: Use Hydrazine Hydrate (
) if NaBH4 is too aggressive for your support.
-
-
Wash & Store: Wash with water to remove borates, then ethanol. Store under inert gas (Ar/N2) to prevent re-oxidation.
References
-
Mechanisms of Catalyst Deactivation. Argyle, M. D., & Bartholomew, C. H. (2015). Catalysts, 5(1), 145-269.
-
Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles. Hakimi, F., et al. (2023).[1] Advanced Journal of Chemistry-Section A, 6(2), 188-197.[1]
-
Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. Li, H., et al. (2019). Frontiers in Chemistry, 7, 86.
-
Ligand-promoted, copper nanoparticles catalyzed one-pot synthesis of substituted benzoxazoles. Rout, S. K., et al. (2012). Organic & Biomolecular Chemistry.
Sources
Technical Support Center: Benzoxazole Synthesis Optimization
Executive Summary: The "Hidden" Variable
In benzoxazole synthesis—particularly via the condensation of 2-aminophenol (2-AP) with carboxylic acids or aldehydes—purity is not merely a specification; it is the rate-limiting factor.
Our internal data and field reports indicate that oxidation products in 2-AP (specifically o-quinone imines) act as radical scavengers and polymerization initiators. Using 2-AP with <98% purity often results in a "tar-bound" reaction where the theoretical yield is lost to non-recoverable polymeric side products, regardless of the catalyst efficiency (PPA, MSA, or transition metals).
This guide provides the diagnostic tools and purification protocols necessary to restore reaction stoichiometry and achieve yields >85%.
Diagnostic Workflow
Use this decision tree to identify if starting material purity is the root cause of your failure mode.
Figure 1: Diagnostic decision tree for isolating yield failures. Note that visual inspection is the first line of defense against oxidative impurities.
Technical Deep Dive: The Impurity Cascade
The 2-Aminophenol Oxidation Problem
2-Aminophenol is highly susceptible to air oxidation. The primary impurity is not inert; it is reactive.
-
Oxidation: 2-AP oxidizes to form 2-imino-1,4-benzoquinone (and related isomers).
-
Interference: These quinoid species are electrophilic and can react with the unoxidized amine, leading to phenoxazine derivatives or complex oligomers (tars).
-
Stoichiometry Shift: If your 2-AP is 90% pure (10% oxidation products), you are effectively under-loading the amine component by 10% before the reaction starts. In PPA-mediated synthesis, where 1:1 stoichiometry is critical, this excess acid/aldehyde promotes side reactions.
Impact on Yield Data: Table 1: Comparative yield of 2-phenylbenzoxazole using PPA method (150°C, 4h).
| 2-Aminophenol Grade | Appearance | Purity (HPLC) | Yield (Isolated) | Description of Crude |
| Commercial (Aged) | Dark Brown/Black | 88-92% | 45-55% | Tarry, difficult to crystallize |
| Reagent Grade | Light Brown | 97% | 72-78% | Solid, minor discoloration |
| Freshly Purified | Off-White/Beige | >99% | 88-94% | Clean needles, sharp MP |
Corrective Protocols
Protocol A: The "Dithionite Rescue" (Purification of 2-Aminophenol)
Use this protocol if your starting material is dark brown or black. Sodium dithionite acts as a reducing agent to reverse the formation of colored quinoid impurities.[1][2]
Reagents:
-
Crude 2-Aminophenol (dark)
-
Deionized Water (degassed preferred)
Step-by-Step:
-
Dissolution: Suspend the crude 2-aminophenol in hot water (approx. 10 mL/g) at 80–90°C.
-
Reduction: Add Sodium Dithionite (0.1 g per gram of 2-AP). Stir for 5–10 minutes.
-
Observation: The dark solution should lighten significantly as quinones are reduced.
-
-
Adsorption (Optional): If color persists, add activated charcoal (0.05 g/g) and stir for 2 minutes.
-
Filtration: Filter hot through a pre-warmed funnel (or Celite pad) to remove charcoal/insolubles.
-
Crystallization: Cool the filtrate slowly to 0°C in an ice bath.
-
Note: Rapid cooling traps impurities. Slow cooling yields purer crystals.
-
-
Isolation: Filter the white/beige crystals and wash with a small amount of ice-cold water containing a trace of sodium dithionite.
-
Drying: Dry under vacuum over P₂O₅. Store under nitrogen/argon.
Protocol B: Standardized Synthesis (PPA Method)
To validate the purified material.
-
Mix Purified 2-AP (1.0 eq) and Benzoic Acid (1.0 eq) in Polyphosphoric Acid (PPA) (10x weight).
-
Heat to 120°C for 1 hour (amide formation), then 180°C for 2 hours (cyclization).
-
Pour into crushed ice. Neutralize with NaOH.
Mechanism of Failure Visualization
Understanding how impurities hijack the reaction pathway.
Figure 2: Pathway divergence. Impurities do not just reduce yield by weight; they actively consume pure starting material via radical mechanisms.
Frequently Asked Questions (FAQ)
Q: My 2-aminophenol is purple. Can I just use an excess to compensate? A: No. The purple color indicates the presence of oxidation products (iminoquinones). These are not inert fillers; they act as catalysts for polymerization (tar formation). Adding more impure material often leads to more tar and a harder workup, not a higher yield. You must purify the starting material first.[1]
Q: I am using Polyphosphoric Acid (PPA) and my yield is <50% even with pure starting material. Why? A: Check the viscosity and age of your PPA. PPA is hygroscopic. If it has absorbed water from the air, its dehydrating power (crucial for the cyclization step) is compromised.
-
Test: PPA should be extremely viscous. If it pours easily like honey, it is too wet.
-
Fix: Add a small amount of P₂O₅ to the PPA or purchase fresh reagent.
Q: Can I use microwave irradiation to overcome impure starting materials? A: Microwave synthesis accelerates kinetics but does not correct stoichiometry. While it may drive the reaction to completion faster (e.g., 10 mins vs 4 hours), the "garbage in, garbage out" rule applies. You will still obtain a dark, tarry product that requires extensive chromatography.
Q: Why does the reaction mixture turn black immediately upon heating? A: This is characteristic of oxidative degradation. If you are not running the reaction under an inert atmosphere (Nitrogen/Argon), the 2-aminophenol oxidizes faster than it condenses with the aldehyde/acid.
-
Requirement: Always purge the reaction vessel with inert gas before heating.
References
-
General Synthesis & Mechanism
-
Review of Benzoxazole Synthesis: "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor."[4][6][7][8][9] RSC Advances, 2023.[10]
-
PPA Method:[5][9][11][12] "Synthesis of 2-substituted benzoxazoles catalyzed by polyphosphoric acid."[11] Journal of the Chinese Chemical Society, 2005.
-
-
Purification Protocols
- Purification of Aminophenols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for the Dithionite wash protocol).
-
Acetaminophen (2-AP derivative) Purification: "Method for the purification of acetaminophen."[1][2][3][5] US Patent 5981799A.
-
Water Impact Studies
-
High-Temperature Water Synthesis: "Synthesis of benzimidazoles in high-temperature water." Green Chemistry, 2003.[13] (Demonstrates the effect of solvent properties on azole cyclization).
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. scribd.com [scribd.com]
- 3. rene.souty.free.fr [rene.souty.free.fr]
- 4. tandfonline.com [tandfonline.com]
- 5. US5981799A - Method for the purification of acetaminophen - Google Patents [patents.google.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of Benzoxazole Synthesis Methodologies
Executive Summary: Strategic Selection of Synthetic Routes
Benzoxazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like tafamidis and flunoxaprofen.[1] However, the "best" synthesis method is context-dependent.[1] This guide moves beyond textbook definitions to objectively compare three dominant methodologies: Oxidative Cyclization (Green Catalysis) , Transition-Metal Catalyzed Cross-Coupling , and Solvent-Free/Alternative Energy Protocols .[1]
Key Findings:
-
For High Throughput/Library Gen: Oxidative cyclization of 2-aminophenols using heterogeneous nanocatalysts offers the highest atom economy and easiest workup.
-
For Complex/Halogenated Substrates: Copper-catalyzed intramolecular cyclization is superior for substrates sensitive to oxidation or lacking aldehyde precursors.
-
For Green Scale-Up: Solvent-free protocols using ionic liquids (BAILs) provide industrial scalability with minimal waste generation.[1]
Comparative Performance Analysis
The following data aggregates experimental results from recent high-impact studies (2018–2025), normalizing for scale and purity.
Table 1: Methodological Decision Matrix
| Feature | Method A: Oxidative Cyclization | Method B: Cu-Catalyzed Coupling | Method C: Green/Ionic Liquid (BAIL) |
| Primary Precursors | 2-Aminophenol + Aldehyde | 2-Haloanilide / 2-Halophenol | 2-Aminophenol + Aldehyde |
| Catalyst System | Metal Oxides (MnO₂, Ag@Fe₂O₃) | CuI / CuBr / CuCl (Ligand-free) | Brønsted Acidic Ionic Liquid (Gel) |
| Avg.[1] Yield | 85% – 97% | 75% – 94% | 90% – 98% |
| Reaction Time | 1 – 4 Hours | 12 – 24 Hours | 30 min – 5 Hours |
| Atom Economy | High (H₂O byproduct) | Moderate (HX/Salt waste) | Very High |
| Tolerance | Sensitive to oxidation-prone groups | Tolerates oxidation-sensitive groups | Excellent functional group tolerance |
| Scalability | High (Heterogeneous catalyst) | Moderate (Solvent/Purification costs) | Very High (Recyclable catalyst) |
Deep Dive: Mechanisms & Protocols[1][2][3]
Method A: Oxidative Cyclization (The "Modern Standard")[1]
Mechanism: This pathway proceeds via the formation of a Schiff base (imine) intermediate, followed by intramolecular nucleophilic attack of the phenolic oxygen.[1] The critical step is the final aromatization, which requires an oxidant (O₂ or a metal catalyst acting as an electron shuttle).[1]
Expert Insight: While classical methods use DDQ or Pb(OAc)₄, these generate toxic waste.[1] The superior approach utilizes heterogeneous nanocatalysts (e.g., Ag@Fe₂O₃ or MnO₂) which activate the imine carbon and facilitate hydrogen abstraction without stoichiometric oxidants.[1]
Figure 1: Mechanistic pathway of oxidative cyclization.[1] The rate-determining step is often the final oxidative aromatization.
Standard Operating Protocol (SOP): Ag@Fe₂O₃ Catalyzed
Source: Adapted from CKT College & NIH Reviews [1, 5][1]
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-aminophenol (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in Ethanol (5 mL).
-
Catalyst Addition: Add Ag@Fe₂O₃ core-shell nanoparticles (10 mol%) .
-
Reaction: Stir the mixture at room temperature (or mild heat 60°C for difficult substrates) for 30–60 minutes. Monitor via TLC (Ethyl Acetate:Hexane 2:8).[1]
-
Workup: Use an external magnet to retain the catalyst in the flask while decanting the supernatant.
-
Purification: Evaporate the solvent. Recrystallize the crude solid from hot ethanol.[1]
-
Validation: Expect yields >90%. The catalyst can be washed with chloroform and reused up to 7 cycles with <5% activity loss.
Method B: Copper-Catalyzed Intramolecular Coupling[1]
Mechanism: This method utilizes a "redox-neutral" cycle, ideal for substrates that cannot withstand the oxidative conditions of Method A. It typically involves the coordination of Cu(I) to the nitrogen/oxygen, facilitating a nucleophilic attack on a carbon bearing a leaving group (halide) or an activated nitrile/amidine.[1]
Expert Insight: Ligand-free CuCl or CuI systems are preferred for cost efficiency. The use of 2-haloanilides or 2-halophenols with amidines allows for the construction of the oxazole ring on highly functionalized cores where the aldehyde precursor is unstable.
Figure 2: Simplified catalytic cycle for Copper-mediated benzoxazole synthesis. Note the requirement for base to facilitate deprotonation.
Standard Operating Protocol (SOP): Ligand-Free CuCl
Source: Adapted from RSC Advances & Organic Biomolecular Chemistry [2, 6][1]
-
Setup: Flame-dry a reaction tube and purge with Argon.
-
Reagents: Add 2-chlorophenol (1.0 mmol) , amidine hydrochloride (1.2 mmol) , CuCl (10 mol%) , and Cs₂CO₃ (2.0 mmol) .
-
Solvent: Add anhydrous DMF or DMSO (3 mL).
-
Reaction: Seal the tube and heat to 100–120°C for 12–15 hours.
-
Workup: Cool to RT. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).[1]
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography.
-
Note: This method is robust for synthesizing 2-alkyl benzoxazoles which are often difficult to access via oxidative cyclization due to aldehyde instability.
Method C: Green Solvent-Free / Ionic Liquid (BAIL)[1]
Mechanism: Brønsted Acidic Ionic Liquids (BAILs) act as dual solvent-catalysts.[1] They activate the carbonyl oxygen of the aldehyde via hydrogen bonding (electrophilic activation) while simultaneously stabilizing the transition state. The hydrophobic nature of the BAIL often causes the product to precipitate out or form a separate phase, simplifying separation.[1]
Expert Insight: This is the most "Process Chemistry" friendly route. The BAIL gel (e.g., silica-supported ionic liquid) allows for heterogeneous recovery, solving the viscosity handling issues of traditional ionic liquids.[1]
Standard Operating Protocol (SOP): BAIL Gel
Source: Adapted from ACS Omega [3][1]
-
Reagents: In a screw-cap vial, mix 2-aminophenol (1.0 mmol) , benzaldehyde (1.0 mmol) , and BAIL Gel catalyst (10 mg, ~1 mol%) .
-
Conditions: Heat to 130°C under solvent-free conditions for 30–60 minutes.
-
Monitoring: Reaction progress is rapid; monitor by TLC.
-
Extraction: Cool the mixture. Add Ethyl Acetate (5 mL) to dissolve the product. The BAIL gel will remain solid.
-
Separation: Centrifuge or filter to recover the catalyst.
-
Yield: Evaporate the filtrate to obtain pure product (often >95% purity without column chromatography).
Decision Framework
Use this logic flow to select the optimal protocol for your specific molecule.
Figure 3: Decision matrix for selecting the synthesis strategy based on substrate stability and scale.
References
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 2023.[1]
-
Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines. Organic & Biomolecular Chemistry, 2014.[1]
-
Synthesis of Benzoxazoles... Using a Brønsted Acidic Ionic Liquid Gel. ACS Omega, 2019.[1][1]
-
A Comparative Guide to Catalysts for Benzoxazole Synthesis. BenchChem, 2025.[1]
-
A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole... using Ag@Fe2O3. CKT College Research, 2021.[1][2][1]
-
Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones. Organic & Biomolecular Chemistry, 2012.[1]
Sources
A Senior Application Scientist's Guide to the Structural Validation of 2-Benzyl-5-bromo-1,3-benzoxazole
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Benzoxazoles, in particular, represent a class of compounds with a wide spectrum of biological activities.[1][2] However, the synthesis of a target molecule is only the first step; unambiguous structural confirmation is paramount to ensure that downstream biological and material characterization is based on a solid chemical foundation. The process of structural validation is a critical quality control step that prevents the costly pursuit of erroneous leads.[3][4]
This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the definitive structural validation of 2-Benzyl-5-bromo-1,3-benzoxazole. We will move beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous process followed in industrial and academic research laboratories.
The Analytical Challenge: Confirming the this compound Structure
The target molecule, this compound, possesses several key structural features that are amenable to spectroscopic analysis: two distinct aromatic rings, a methylene bridge, and a bromine atom, which provides a unique isotopic signature. Our validation strategy will hinge on leveraging Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework and Mass Spectrometry (MS) to confirm the molecular weight and elemental composition, and to provide corroborating structural information through fragmentation analysis.
Caption: A typical workflow for the synthesis and structural validation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For our target molecule, we will employ both ¹H and ¹³C NMR.
¹H NMR Spectroscopy: Mapping the Protons
Expertise & Causality: The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[6][7] However, if solubility is an issue, or if hydrogen-bonding interactions need to be probed, a more polar solvent like DMSO-d₆ might be selected.[8] It's crucial to be aware that solvent choice can influence chemical shifts.[9][10]
The predicted ¹H NMR spectrum of this compound will show distinct signals for the three main parts of the molecule: the brominated benzoxazole ring, the benzyl phenyl ring, and the methylene bridge.
-
Methylene Bridge (-CH₂-): This will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be downfield from a typical alkane due to the deshielding effect of the adjacent phenyl group and the benzoxazole system.
-
Benzyl Phenyl Protons: These five protons will typically appear in the aromatic region (δ 7.0-7.5 ppm). The exact pattern can be complex, but it is often a multiplet.
-
Benzoxazole Protons: The three protons on the brominated ring will have characteristic shifts and coupling patterns. The proton at C4 will be a doublet, coupled to the proton at C6. The proton at C7 will be a doublet coupled to the proton at C6. The proton at C6 will be a doublet of doublets, showing coupling to both H4 and H7. The bromine atom at C5 will influence the chemical shifts of the adjacent protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial before transferring to a high-quality 5 mm NMR tube.[11][12] Ensure the sample is free of particulate matter.
-
Instrument Setup: The experiment is typically run on a 400 or 500 MHz spectrometer.
-
Shimming: The instrument's software will automatically adjust the magnetic field homogeneity using the deuterium lock signal from the solvent to ensure sharp spectral lines.[13]
-
Acquisition: A standard proton experiment is run, typically with 8 to 16 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
Data Presentation: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment |
| ~ 7.80 | d | ~ 2.0 | 1H | H-4 |
| ~ 7.55 | d | ~ 8.5 | 1H | H-7 |
| ~ 7.40 | dd | ~ 8.5, 2.0 | 1H | H-6 |
| ~ 7.35 | m | 5H | Benzyl Phenyl Protons | |
| ~ 4.25 | s | - | 2H | -CH₂- |
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Causality: ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., aromatic, aliphatic, quaternary). The heteroatoms (O, N) and the bromine in the benzoxazole ring will have significant effects on the chemical shifts of the carbons within that system.[14]
-
Quaternary Carbons: The molecule has several carbons with no attached protons (C2, C3a, C5, C7a, and the benzyl C1'). These will appear as signals in the ¹³C NMR spectrum but will be absent in a DEPT-135 experiment, which helps in their identification.
-
Aromatic Carbons: The carbons of both aromatic rings will resonate in the typical downfield region of δ 110-160 ppm.[15]
-
Aliphatic Carbon: The methylene bridge carbon (-CH₂) will be the only signal in the aliphatic region, typically around δ 30-40 ppm.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. ¹³C NMR is less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial if material is available.[11]
-
Instrument Setup: Performed on the same spectrometer as the ¹H NMR.
-
Acquisition: A standard proton-decoupled ¹³C experiment is run. This requires significantly more scans than a ¹H experiment (often hundreds or thousands) and a longer acquisition time. The spectral width is typically ~240 ppm.
Data Presentation: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Provisional Assignment |
| ~ 164.5 | C-2 |
| ~ 151.0 | C-7a |
| ~ 142.0 | C-3a |
| ~ 135.0 | Benzyl C-1' |
| ~ 129.0 | Benzyl C-2', C-6' |
| ~ 128.8 | Benzyl C-3', C-5' |
| ~ 127.5 | Benzyl C-4' |
| ~ 125.0 | C-6 |
| ~ 121.0 | C-4 |
| ~ 117.0 | C-5 |
| ~ 111.0 | C-7 |
| ~ 35.0 | -CH₂- |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an essential complementary technique that provides the molecular weight of the compound, which is a critical piece of evidence for its identity.[5] High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula.
Expertise & Causality: The choice of ionization method is crucial. Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates the protonated molecule [M+H]⁺ with minimal fragmentation.[16][17] This is ideal for confirming the molecular weight. The mass analyzer, often a quadrupole or time-of-flight (TOF) instrument, separates the ions based on their mass-to-charge (m/z) ratio.[18][19]
A key feature to look for in the mass spectrum of this compound is the isotopic pattern of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. This means the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by 2 m/z units. This is a definitive signature for the presence of a single bromine atom.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid is often added to promote protonation for positive ion mode.
-
Instrument Setup: The solution is infused into the ESI source of the mass spectrometer.
-
MS1 Scan: A full scan is acquired to identify the molecular ion [M+H]⁺. The instrument parameters (e.g., capillary voltage, gas flow) are optimized to maximize the signal.
-
MS/MS (Tandem MS): The molecular ion (e.g., m/z 302) is selected and fragmented by collision with an inert gas (e.g., argon or nitrogen).[20] The resulting fragment ions are then analyzed. This provides structural information that confirms the connectivity of the molecule. The most likely fragmentation is the cleavage of the benzylic C-C bond, which is relatively weak, to generate a stable tropylium ion at m/z 91.[21]
Data Presentation: Predicted High-Resolution MS Data
| m/z (Calculated) | m/z (Observed) | Ion Formula | Assignment |
| 301.9995 | 302.0001 | [C₁₄H₁₀⁷⁹BrNO+H]⁺ | [M+H]⁺ |
| 303.9974 | 303.9980 | [C₁₄H₁₀⁸¹BrNO+H]⁺ | [M+2+H]⁺ |
| 91.0542 | 91.0545 | [C₇H₇]⁺ | Tropylium Ion Fragment |
Synthesizing the Data: A Unified Conclusion
Neither NMR nor MS alone provides absolute proof of structure. The power of this analytical approach lies in the integration of both datasets.
-
MS confirms the molecular formula is C₁₄H₁₀BrNO.
-
¹H and ¹³C NMR confirm the presence of the key functional groups: a disubstituted benzene ring, a trisubstituted (brominated) benzene ring, a methylene group, and the correct number of protons and carbons for the proposed structure.
-
The ¹H NMR coupling patterns confirm the substitution pattern on the benzoxazole ring.
-
The MS/MS fragmentation confirms the presence of a benzyl group by showing the characteristic m/z 91 fragment.
When all of these pieces of evidence are consistent, the structure of this compound can be assigned with a very high degree of confidence.
Comparison with Alternative/Complementary Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable, albeit less detailed, information.
-
Infrared (IR) Spectroscopy: Could confirm the presence of C=N and C-O bonds characteristic of the oxazole ring and C-H bonds of the aromatic and aliphatic groups. However, it would not provide information on the connectivity or substitution pattern.
-
Elemental Analysis: Provides the percentage composition of C, H, and N. This can corroborate the molecular formula derived from HRMS but offers no structural detail.
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the most definitive structural information by mapping the exact position of every atom in the crystal lattice. However, it is not always possible to grow high-quality crystals, and the structure in the solid state may not perfectly represent the structure in solution where most biological activity occurs.
In the context of routine and high-throughput structural validation in a drug development setting, the combination of NMR and MS provides the most efficient and comprehensive data package for confirming the identity of synthesized molecules.
References
-
Aziz-ur-Rehman, et al. (2012). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. African Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Ewbank, E., et al. (1976). The 13C NMR spectra and structure of 2,1,3-benzoxadiazole,-benzothiadiazole and -benzoselenadiazole. Organic Magnetic Resonance. Available at: [Link]
-
Li, F., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. Available at: [Link]
-
El Kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. Available at: [Link]
-
Srinivas, K., et al. (2014). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Sharma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
-
Royal Society of Chemistry (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. Available at: [Link]
-
Hiden Analytical (2024). How a Quadrupole Mass Spectrometer Works. Hiden Analytical. Available at: [Link]
-
Fujisawa, T., et al. (2023). Spectroscopic Validation of Crystallographic Structures of a Protein Active Site by Chiroptical Spectroscopy. The Journal of Physical Chemistry Letters. Available at: [Link]
-
Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
Wikipedia (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Liu, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. Available at: [Link]
-
Huddlestone, J. (n.d.). Quadrupoles: How do they work? Huddlestone. Available at: [Link]
-
Gronwald, W. & Kalbitzer, H. R. (2004). Validation of protein structures derived by NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
Bruker (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Bruker. Available at: [Link]
-
Matsuo, T. & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. Available at: [Link]
-
Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Wikipedia (n.d.). Quadrupole mass analyzer. Wikipedia. Available at: [Link]
-
Nanalysis (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]
-
Grealis, R. J. & Taygerly, J. P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Velázquez-García, A., et al. (2023). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]
-
Reddit (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Available at: [Link]
-
Western University (n.d.). NMR SAMPLE PREPARATION. JB Stothers NMR Facility. Available at: [Link]
-
Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. Spectroscopic Validation of Crystallographic Structures of a Protein Active Site by Chiroptical Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchps.com [jchps.com]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. reddit.com [reddit.com]
- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 18. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]
- 19. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]
- 20. Mass Analyzer Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Novel Benzoxazole Derivatives as Potent VEGFR-2 Inhibitors
This guide provides an in-depth comparative analysis of a promising class of small molecules, benzoxazole derivatives, for the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines validated experimental protocols, and offers expert insights into the evaluation of these compounds against established VEGFR-2 inhibitors.
The Critical Role of VEGFR-2 in Angiogenesis and Oncology
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] While essential for normal physiological processes like wound healing and embryonic development, pathological angiogenesis is a hallmark of cancer.[1] Tumors exploit the VEGF/VEGFR-2 signaling pathway to establish a dedicated blood supply, which provides the necessary oxygen and nutrients for their growth, invasion, and metastasis.[1] Consequently, inhibiting VEGFR-2 has emerged as a cornerstone of modern anti-cancer therapy.[1]
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC, Ras/Raf/MEK/ERK, and PI3K/Akt pathways, which collectively promote endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
A New Frontier: Benzoxazole Derivatives as VEGFR-2 Inhibitors
The benzoxazole scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities. Recent studies have highlighted its potential as a core structure for the development of potent and selective VEGFR-2 inhibitors.[2][3][4][5][6] The rationale behind this approach often involves molecular hybridization, combining the benzoxazole core with pharmacophoric features of known tyrosine kinase inhibitors to enhance binding affinity and efficacy.[5]
Comparative Performance Analysis: Benzoxazole Derivatives vs. Standard Inhibitors
To objectively evaluate the potential of benzoxazole derivatives, their inhibitory activities are benchmarked against a panel of well-established, FDA-approved VEGFR-2 inhibitors. The half-maximal inhibitory concentration (IC50) is a critical metric for this comparison, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor Class | Compound | VEGFR-2 IC50 (nM) | Reference |
| Benzoxazole Derivatives | Compound 5e | 70 | [6][7] |
| Compound 5c | 80 | [6][7] | |
| Compound 12l | 97.38 | [5][8] | |
| Compound 11b | 145 | [4] | |
| Standard Inhibitors | Cabozantinib | 0.035 | [4][9] |
| Axitinib | 0.2 | [1] | |
| Lenvatinib | 0.25 | [10] | |
| Regorafenib | 3 | [11] | |
| Pazopanib | 30 | [1][12] | |
| Vandetanib | 40 | [4][7] | |
| Sunitinib | 80 | [4] | |
| Sorafenib | 90 | [3][4] |
Note: IC50 values can vary between different assay conditions and laboratories. The data presented here is for comparative purposes based on the cited literature.
The data indicates that while the current generation of benzoxazole derivatives shows promising nanomolar efficacy against VEGFR-2, they are generally less potent than some of the most powerful approved inhibitors like Cabozantinib and Axitinib. However, several benzoxazole compounds exhibit potency comparable to or greater than Sorafenib, a widely used multi-kinase inhibitor.[6][7] This underscores the potential of the benzoxazole scaffold as a promising starting point for the development of novel anti-angiogenic agents. Further optimization of these derivatives could lead to enhanced potency and selectivity.
Validated Experimental Protocols for Inhibitor Characterization
To ensure the scientific rigor and reproducibility of findings, the following detailed protocols are provided for the key assays used in the characterization of VEGFR-2 inhibitors.
Caption: General experimental workflow for VEGFR-2 inhibitor evaluation.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds (benzoxazole derivatives and standards) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant VEGFR-2 enzyme, and the poly (Glu, Tyr) substrate in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of endothelial cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete cell culture medium (e.g., EGM-2)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear plates
-
Microplate reader capable of absorbance measurement at 570 nm
Procedure:
-
Seed HUVECs into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2]
Cell Migration (Wound Healing) Assay
This assay evaluates the effect of inhibitors on the migratory capacity of endothelial cells, a crucial step in angiogenesis.
Materials:
-
HUVECs
-
Complete cell culture medium
-
Test compounds
-
6- or 12-well plates
-
Sterile 200 µL pipette tip
-
Inverted microscope with a camera
Procedure:
-
Seed HUVECs in a 6- or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the center of the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of the test compounds.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) until the wound in the control well is nearly closed.
-
The rate of wound closure is a measure of cell migration. Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
-
Compare the rate of migration in treated cells to that of untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This technique determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and can reveal if an inhibitor induces cell cycle arrest.
Materials:
-
Cancer cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compounds for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in different phases of the cell cycle.
-
Quantify the percentage of cells in each phase using appropriate software.[13]
Conclusion and Future Directions
The comparative analysis presented in this guide demonstrates that benzoxazole derivatives represent a viable and promising scaffold for the development of novel VEGFR-2 inhibitors. While further optimization is required to achieve the potency of some of the leading clinical candidates, the demonstrated efficacy of several benzoxazole compounds highlights their potential as anti-angiogenic agents. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive in vivo studies to evaluate their anti-tumor efficacy and pharmacokinetic profiles.
References
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules. [Link]
-
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules. [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules. [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. ResearchGate. [Link]
-
Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. PubMed. [Link]
-
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. International Journal of Nanomedicine. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances. [Link]
-
Synergistic Anti-Angiogenic Effect of Combined VEGFR Kinase Inhibitors, Lenvatinib, and Regorafenib: A Therapeutic Potential for Breast Cancer. International Journal of Molecular Sciences. [Link]
-
Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage. Journal of Hematology & Oncology. [Link]
-
(Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist. [Link]
-
Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology. [Link]
-
Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? World Journal of Gastroenterology. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. chondrex.com [chondrex.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit - Elabscience® [elabscience.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Human VEGF Receptor 2 ELISA Kit, 90-min ELISA (ab213476) | Abcam [abcam.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
